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Foundational

chemical structure and properties of clarithromycin ep impurity h

A Resource for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Clarithromycin EP Impurity H, a critical process-related impurity and potential degrada...

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Author: BenchChem Technical Support Team. Date: April 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Clarithromycin EP Impurity H, a critical process-related impurity and potential degradant of the macrolide antibiotic, clarithromycin. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the chemical nature, analytical challenges, and control of this specific impurity, grounded in established scientific principles.

Introduction: The Significance of Impurity Profiling in Clarithromycin

Clarithromycin, a semi-synthetic derivative of erythromycin A, is a widely prescribed antibiotic effective against a broad spectrum of bacterial pathogens[]. Its efficacy and safety are contingent upon the purity of the active pharmaceutical ingredient (API). Like many complex synthetic molecules, the manufacturing and storage of clarithromycin can lead to the formation of impurities[]. These impurities, even in trace amounts, can potentially impact the drug's safety and therapeutic effectiveness[]. Therefore, rigorous identification, characterization, and control of these related substances are mandated by regulatory bodies such as the European Pharmacopoeia (EP).

Clarithromycin EP Impurity H is one such specified impurity that requires careful monitoring. This guide will delve into its chemical structure, physicochemical properties, and the analytical methodologies essential for its detection and quantification.

Chemical Identity and Structure of Impurity H

Clarithromycin EP Impurity H is a structurally related compound to the parent drug, clarithromycin. Its formation involves modification of the desosamine sugar moiety of the clarithromycin molecule.

IUPAC Name: N-((2S,3R,4S,6R)-2-(((3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxooxacyclotetradecan-6-yl)oxy)-3-hydroxy-6-methyltetrahydro-2H-pyran-4-yl)-N-methylformamide[2][3].

Synonyms:

  • N-Demethyl-N-formyl Clarithromycin[4][5][6]

  • 3''-N-Demethyl-3'-N-formyl-6-O-methylerythromycin A[3][4]

  • USP Clarithromycin Related Compound H[5]

Chemical Structure:

The structure of Impurity H differs from clarithromycin at the dimethylamino group on the desosamine sugar. In Impurity H, one of the methyl groups is replaced by a formyl group.

Chemical Structures of Clarithromycin and Impurity H Figure 1: Comparison of the chemical structures of Clarithromycin and Clarithromycin EP Impurity H, highlighting the N-demethyl-N-formyl modification on the desosamine sugar of Impurity H.
PropertyClarithromycinClarithromycin EP Impurity H
Molecular Formula C₃₈H₆₉NO₁₃C₃₈H₆₇NO₁₄
Molecular Weight 747.95 g/mol 761.94 g/mol [2][3][4]
CAS Number 81103-11-9127140-69-6[2][3][4]

Formation and Origin of Impurity H

Clarithromycin EP Impurity H can arise from two primary sources: as a process-related impurity during the synthesis of clarithromycin or as a degradation product upon storage[][7].

Process-Related Formation

The synthesis of clarithromycin from erythromycin A is a multi-step process that involves protection and deprotection of hydroxyl groups, and methylation[8][9][10]. The formation of Impurity H is likely linked to side reactions involving the desosamine moiety.

  • N-Demethylation: The dimethylamino group of the desosamine sugar can undergo demethylation under certain synthetic conditions. This can be a side reaction during steps involving acidic or basic conditions, or in the presence of certain reagents.

  • N-Formylation: The resulting secondary amine (N-demethyl clarithromycin) is susceptible to formylation. The source of the formyl group could be solvents like dimethylformamide (DMF) if used in the process, or other reagents capable of formylating amines.

Impurity_H_Formation_Pathway Clarithromycin Clarithromycin (Dimethylamino group) N_Demethyl N-Demethyl Clarithromycin (Secondary Amine) Clarithromycin->N_Demethyl N-Demethylation (Side reaction in synthesis) Impurity_H Impurity H (N-formyl-N-methylamino group) N_Demethyl->Impurity_H N-Formylation (e.g., from DMF or other reagents)

Diagram 1: Plausible synthetic pathway for the formation of Clarithromycin EP Impurity H.
Degradation Pathway

Clarithromycin is known to be susceptible to degradation under various stress conditions, including acidic, basic, and oxidative environments[11]. While specific studies detailing the degradation of clarithromycin directly to Impurity H are not widely published, the N-demethylation is a known metabolic pathway for clarithromycin[12]. It is plausible that similar enzymatic or chemical degradation pathways could lead to the N-demethylated intermediate, which could then be susceptible to formylation if a source of the formyl group is present.

Physicochemical Properties

The physicochemical properties of an impurity are critical for developing appropriate analytical and purification methods.

PropertyValue/DescriptionSource
Appearance Off-white solid[2]
Melting Point Not available in public literature.[2]
Solubility Soluble in USP Diluent / EP Diluent (Methanol). Sparingly soluble to insoluble in water.[2][13][14]
pKa (estimated) The presence of the basic tertiary amine in clarithromycin (pKa ~8.9) is modified to a less basic amide in Impurity H. The pKa of the formamide nitrogen is significantly lower, rendering the molecule less basic overall.Inferred

Spectroscopic Characterization

Definitive identification of Impurity H relies on a combination of spectroscopic techniques. While detailed spectral data is often proprietary and provided with the purchase of certified reference standards, the following outlines the expected characterization data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of Impurity H would show characteristic signals for the macrolide ring, and the cladinose and modified desosamine sugars. Key differences compared to clarithromycin would be the absence of one N-methyl signal and the appearance of a formyl proton signal (typically in the 8.0-8.5 ppm region). The remaining N-methyl signal may also show a shift.

  • ¹³C NMR: The carbon NMR spectrum would corroborate the changes observed in the ¹H NMR. A new carbonyl carbon signal for the formyl group would be present (typically in the 160-165 ppm region), and a shift in the N-methyl carbon signal would be expected.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the identification and structural elucidation of impurities.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition (C₃₈H₆₇NO₁₄).

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis of the protonated molecule [M+H]⁺ can provide structural information. For macrolides, characteristic losses of the sugar moieties are common. The fragmentation pattern of Impurity H would be expected to show the loss of the modified desosamine sugar, and other fragment ions characteristic of the macrolide ring, which can be compared to the fragmentation of clarithromycin. The protonation is most likely to occur at the amino N atom of the desosamine sugar[16].

MS_Fragmentation cluster_0 Expected MS/MS Fragmentation of Impurity H M_H [M+H]⁺ (m/z 762.9) Fragment1 Loss of modified desosamine sugar M_H->Fragment1 Fragment2 Characteristic macrolide ring fragments M_H->Fragment2

Diagram 2: Conceptual MS/MS fragmentation pathway for Impurity H.

Analytical Methodology for Detection and Quantification

The European Pharmacopoeia outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of clarithromycin and its related substances, including Impurity H.

European Pharmacopoeia HPLC Method: A Step-by-Step Protocol

Objective: To separate clarithromycin from its known related substances, including Impurity H, and to quantify their levels.

Methodology:

  • Column: A C18 (octadecylsilyl silica gel) column is specified.

    • Rationale: C18 columns are the most common stationary phase for clarithromycin analysis due to their hydrophobic nature, which provides good retention and separation of the large, relatively nonpolar macrolide molecules[11].

  • Mobile Phase: A gradient elution is employed using:

    • Mobile Phase A: An aqueous buffer, typically potassium dihydrogen phosphate, adjusted to a pH of around 4.0-4.4[11].

    • Mobile Phase B: Acetonitrile.

    • Rationale for pH: Clarithromycin and many of its impurities, including the N-demethyl precursor to Impurity H, contain a basic dimethylamino group. At a pH of 4.0-4.4, which is well below the pKa of this group (~8.9), the amine will be protonated. This ensures a consistent ionization state, leading to reproducible retention times and improved peak shapes by minimizing interactions with residual silanols on the silica stationary phase[17][18][19].

    • Rationale for Buffer: The phosphate buffer is crucial for maintaining a stable pH throughout the gradient run, which is essential for reproducible chromatography[20][21].

  • Column Temperature: Typically maintained at 40 °C.

    • Rationale: Elevated temperature reduces mobile phase viscosity, allowing for lower backpressure and potentially improving peak efficiency. It can also influence the selectivity of the separation[11].

  • Detection: UV detection at 205 nm.

    • Rationale: Macrolide antibiotics lack a strong chromophore, but they exhibit UV absorbance at low wavelengths. 205 nm provides a sensitive detection wavelength for clarithromycin and its impurities[12].

  • System Suitability: The method specifies system suitability criteria, including resolution between critical pairs and peak symmetry, to ensure the validity of the analytical results.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve sample in Acetonitrile/Water Injection Inject Sample Sample->Injection MobilePhaseA Prepare Phosphate Buffer (pH ~4.4) Elution Gradient Elution (Mobile Phase A & B) MobilePhaseA->Elution MobilePhaseB Acetonitrile MobilePhaseB->Elution Column C18 Column (40 °C) Injection->Column Column->Elution Detection UV Detection at 205 nm Elution->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Impurity H (vs. Reference Standard) Integration->Quantification

Diagram 3: Workflow for the HPLC analysis of Clarithromycin EP Impurity H.

Control Strategies

Controlling the levels of Impurity H in the final clarithromycin product is essential for ensuring its quality and safety. This can be achieved through:

  • Process Optimization: Careful control of reaction conditions (temperature, pH, reagents) during the synthesis of clarithromycin can minimize the formation of the N-demethylated intermediate and prevent subsequent formylation.

  • Raw Material Control: Ensuring that solvents and reagents used in the manufacturing process are free from potential formylating agents.

  • Purification: Developing effective purification methods, such as recrystallization, to remove Impurity H from the crude clarithromycin product.

  • Stability Studies: Conducting forced degradation studies to understand the conditions under which Impurity H may form and establishing appropriate storage conditions for the API and finished drug product to prevent its formation over time.

Conclusion

Clarithromycin EP Impurity H is a critical quality attribute in the production of clarithromycin. A thorough understanding of its chemical structure, formation pathways, and analytical determination is paramount for drug development professionals. The HPLC method outlined in the European Pharmacopoeia provides a robust framework for its control. By implementing effective process controls and purification strategies, manufacturers can ensure that the levels of Impurity H in the final product are maintained within acceptable limits, thereby guaranteeing the quality, safety, and efficacy of this important antibiotic.

References

  • Allmpus. (n.d.). CLARITHROMYCIN EP IMPURITY H (USP). Retrieved from [Link]

  • Jiang, K., et al. (2021). Analysis of Clarithromycin and Its Impurities KL and KO Using ESI-MS/MS. Journal of Chinese Mass Spectrometry Society, 42(1), 8-15. Retrieved from [Link]

  • Tracey, D. (n.d.). Trace phosphate improves ZIC-pHILIC peak shape, sensitivity, and coverage for untargeted metabolomics. PMC. Retrieved from [Link]

  • Everett, J. R. (n.d.). Structural studies on clarithromycin (6-O-methylerythromycin A): Assignments of the1H and13C NMR spectra in organic and aqueous solutions. Academia.edu. Retrieved from [Link]

  • Marko, I. E. (2021). Scaffold Modifications in Erythromycin Macrolide Antibiotics. A Chemical Minireview. PMC. Retrieved from [Link]

  • The Merck Index Online. (n.d.). Clarithromycin. Retrieved from [Link]

  • Agilent. (2020). Don't Lose It: Getting Your Peaks in Shape. Retrieved from [Link]

  • Sun, G. (2008). Progress in synthesis of clarithromycin. ResearchGate. Retrieved from [Link]

  • Adachi, T., Sasaki, J., & Omura, S. (1989). Hydroxylation and N-demethylation of clarithromycin (6-O-methylerythromycin A) by Mucor circinelloides. The Journal of Antibiotics, 42(9), 1433–1437. Retrieved from [Link]

  • ResearchGate. (2023). How to fix peak shape in hplc?. Retrieved from [Link]

  • Duran, D., Aviyente, V., & Atilgan, C. (2004). Modeling the selective methylation in the synthesis of clarithromycin. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Moravek, Inc. (2024). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2016). Solubility Enhancement of Clarithromycin Using Solid Dispersion and Effervescence Assisted Fusion Technique. Retrieved from [Link]

  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Veeprho. (n.d.). Clarithromycin Impurities and Related Compound. Retrieved from [Link]

  • Ma, S., et al. (2013). Synthesis of 4″-O-desosaminyl clarithromycin derivatives and their anti-bacterial activities. Bioorganic & Medicinal Chemistry Letters, 23(23), 6354-6358. Retrieved from [Link]

  • Saitraders. (n.d.). Clarithromycin EP Impurity H. Retrieved from [Link]

  • Allmpus. (n.d.). CLARITHROMYCIN EP IMPURITY H (USP). Retrieved from [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Chaudhari, K., et al. (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. PMC. Retrieved from [Link]

  • Dolan, J. W. (2026). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Duran, D., Aviyente, V., & Atilgan, C. (2004). Modeling the selective methylation in the synthesis of clarithromycin. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Scite. (n.d.). Solvent effect on the synthesis of clarithromycin: A molecular dynamics study. Retrieved from [Link]

  • Zhang, D., & Katta, V. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. Retrieved from [Link]

  • Omura, S., & Morimoto, S. (1993). [Research and development of clarithromycin]. Yakugaku Zasshi : Journal of the Pharmaceutical Society of Japan, 113(7), 489–503. Retrieved from [Link]

  • SynZeal. (n.d.). Clarithromycin EP Impurity H. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Clarithromycin - Impurity H (Freebase). Retrieved from [Link]

  • SciSpace. (2015). Method for preparing clarithromycin impurity. Retrieved from [Link]

  • Peric, M., et al. (2015). Unprecedented Epimerization of an Azithromycin Analogue: Synthesis, Structure and Biological Activity of 2′-Dehydroxy-5-O-desosaminyl-11-deoxy-11-((R)- and -(S))-methyl-10,11-dihydro-12,11-(epoxyimino)erythromycin A. PMC. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Desosamine – Knowledge and References. Retrieved from [Link]

  • The Japanese Pharmacopoeia. (n.d.). Clarithromycin. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). NOVEL CLARITHROMYCIN LOADED SELF EMULSIFYING DRUG DELIVERY SYSTEM FOR AMPLIFICATION OF SOLUBILITY AND ORAL BIOAVAILABILITY. Retrieved from [Link]

  • ResearchGate. (n.d.). MS/MS fragmentation spectra of a clarithromycin, b ranitidine and c the.... Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Liu, X., et al. (2011). Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry. PMC. Retrieved from [Link]

  • Prime Scholars. (n.d.). Co-Crystals Formation of Clarithromycin with Urea: An Efficient Approach to Enhance the Solubility and Dissolution Rate. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation and Analytical Profiling of Clarithromycin EP Impurity H: A Comprehensive Technical Guide

Executive Summary Clarithromycin is a broad-spectrum, semi-synthetic macrolide antibiotic derived from erythromycin A. It is characterized by a 6-O-methyl substitution that confers superior acid stability and oral bioava...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Clarithromycin is a broad-spectrum, semi-synthetic macrolide antibiotic derived from erythromycin A. It is characterized by a 6-O-methyl substitution that confers superior acid stability and oral bioavailability compared to its precursor[1]. However, the complex macrocyclic lactone ring and the attached desosamine and cladinose sugar moieties are highly susceptible to degradation and side reactions during active pharmaceutical ingredient (API) synthesis and storage[].

Among the critical regulatory impurities monitored under the European Pharmacopoeia (EP) and ICH Q3A(R2) guidelines is Clarithromycin EP Impurity H [3]. Because impurities can significantly impact the quality, safety, and therapeutic effectiveness of the final drug product[], rigorous analytical profiling is mandatory. This whitepaper provides an in-depth technical analysis of Impurity H, detailing its exact mass, molecular formula, mechanistic origins, and the self-validating analytical protocols required for its accurate quantification.

Chemical Identity & Structural Elucidation

Clarithromycin Impurity H is formally recognized as N-formyl clarithromycin or structurally designated as 3″-N-demethyl-3″-N-formyl-6-O-methylerythromycin A[4].

The structural alteration occurs specifically on the desosamine sugar moiety. In the parent clarithromycin molecule, the 3″-position features a highly basic dimethylamino group (-N(CH3)2). In Impurity H, one of these methyl groups is replaced by a formyl group (-CHO)[5].

Causality & Experience: The substitution of a methyl group (15.02 Da) with a formyl group (29.00 Da) results in a net mass shift of +13.98 Da relative to clarithromycin. This subtle modification converts a basic tertiary amine into a neutral amide (formamide derivative). This fundamental shift in pKa significantly alters the polarity and basicity of the molecule, which directly impacts its chromatographic retention behavior (increasing retention time on reversed-phase columns) and reduces its ionization efficiency in positive-mode mass spectrometry.

Table 1: Physicochemical and Mass Spectrometric Properties
PropertyClarithromycin (API)Clarithromycin EP Impurity H
CAS Number 81103-11-9127140-69-6[]
Molecular Formula C38H69NO13C38H67NO14[6]
Exact Monoisotopic Mass 747.4769 Da[5]761.4562 Da[6]
Molecular Weight 747.95 g/mol 761.94 g/mol [5]
Structural Difference 3″-N(CH3)23″-N(CH3)(CHO)
IUPAC Nomenclature N/A...-N-methylformamide derivative[5]

Mechanisms of Formation: Process and Degradation Pathways

Understanding the origin of Impurity H is critical for implementing Quality by Design (QbD) in API manufacturing. Impurity H manifests as both a process-related by-product and a degradation product[],[7].

  • Process-Related Origin: During the semi-synthesis of clarithromycin from erythromycin A, the protection and subsequent deprotection of functional groups expose the desosamine nitrogen to oxidative environments. Reagents or solvents used during the 6-O-methylation phase can inadvertently trigger N-demethylation[8]. If formyl-donating solvents (like DMF) or specific reagents are present, the resulting secondary amine is formylated to yield Impurity H[4].

  • Degradation Pathway (Forced Degradation): Under accelerated stability testing (specifically oxidative and thermal stress), the tertiary amine of the desosamine sugar is highly susceptible to oxidation[]. The initial step forms an N-oxide intermediate, which undergoes oxidative cleavage to yield N-desmethyl clarithromycin. Subsequent reaction with trace formates or direct oxidative ring-opening of the N-methyl group yields the N-formyl derivative (Impurity H)[7].

Pathway Erythromycin Erythromycin A (Starting Material) Clarithromycin Clarithromycin (API) Erythromycin->Clarithromycin 6-O-Methylation N_Desmethyl N-Desmethyl Clarithromycin (Intermediate) Clarithromycin->N_Desmethyl N-Demethylation (Oxidative Stress) ImpurityH Clarithromycin Impurity H (N-Formyl Clarithromycin) Clarithromycin->ImpurityH Direct Oxidation of N-Methyl N_Desmethyl->ImpurityH N-Formylation (Formate/Oxidation)

Caption: Mechanistic pathway for the formation of Clarithromycin Impurity H.

Analytical Methodologies & Experimental Protocols

To ensure a self-validating and trustworthy system for impurity profiling, high-resolution mass spectrometry (HRMS) coupled with ultra-high-performance liquid chromatography (UHPLC) is the gold standard. The exact mass measurement must achieve < 5 ppm mass accuracy to unambiguously differentiate Impurity H from other near-isobaric macrolide impurities[5].

Protocol: UHPLC-HRMS Profiling of Clarithromycin Impurities

Causality of Experimental Choices: While the compendial EP method utilizes a phosphate buffer at pH 4.4[], phosphate is non-volatile and incompatible with mass spectrometry. Therefore, a slightly acidic mobile phase utilizing formic acid is selected. This ensures volatile compatibility with the mass spectrometer and fully protonates any residual basic sites, maximizing Electrospray Ionization (ESI+) efficiency.

Step 1: Standard and Sample Preparation

  • Accurately weigh 10.0 mg of Clarithromycin API and dissolve in 10.0 mL of LC-MS grade methanol to yield a 1.0 mg/mL sample solution.

  • Prepare a 10 µg/mL spike solution of Clarithromycin EP Impurity H reference standard (CAS 127140-69-6)[7].

  • Mix 900 µL of the sample solution with 100 µL of the standard solution to create a self-validating system suitability sample. This internal spiking confirms the exact retention time of the impurity amidst the API matrix.

Step 2: UHPLC Separation Parameters

  • Column: C18 (2.1 mm × 100 mm, 1.7 µm). Note: The sub-2-micron particle size ensures the high theoretical plate count necessary to resolve structurally similar macrolide impurities.

  • Mobile Phase A: 0.1% Formic acid in MS-grade water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program: 0–2 min (10% B); 2–12 min (10% to 90% B); 12–14 min (90% B); 14–15 min (10% B).

  • Flow Rate: 0.35 mL/min.

  • Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 2.0 µL.

Step 3: HRMS Acquisition (Orbitrap or Q-TOF)

  • Ionization: Electrospray Ionization in Positive Mode (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Scan Range: m/z 100 – 1000.

  • Resolution: 70,000 FWHM (at m/z 200) to ensure high mass accuracy.

Step 4: Data Processing and Exact Mass Validation

  • Extract the ion chromatogram (EIC) for the protonated molecule [M+H]+ at m/z 762.4634 (Theoretical exact mass for C38H68NO14+ based on the neutral exact mass of 761.4562 Da[6]).

  • Verify that the isotopic pattern matches the theoretical distribution for the target formula.

  • Calculate the mass error: ((Experimental Mass - Theoretical Mass) / Theoretical Mass) × 10^6. A mass error of ≤ 5 ppm validates the chemical identity of Impurity H.

Workflow SamplePrep Sample Prep (1 mg/mL in MeOH) Chromatography UHPLC Separation (C18, Gradient) SamplePrep->Chromatography Ionization ESI+ Ionization (Positive Mode) Chromatography->Ionization MassSpec HRMS Analysis (Orbitrap/TOF) Ionization->MassSpec Data Data Processing (m/z 762.4634) MassSpec->Data

Caption: UHPLC-HRMS self-validating workflow for exact mass verification.

Regulatory Implications

The European Pharmacopoeia (Ph. Eur.) mandates strict control of macrolide impurities due to their potential to impact therapeutic efficacy and patient safety[]. Impurity H, being both a synthetic by-product and a degradation product, must be monitored throughout the entire shelf-life of the drug product. The availability of highly pure, structurally confirmed reference standards is essential for system suitability testing (SST), method validation, and routine batch release testing[9],[3].

References

  • [] Clarithromycin and Impurities - BOC Sciences

  • Clarithromycin EP Reference Standard CAS 81103-11-9 - Sigma Aldrich

  • [6] PUBCHEM_71315393 (Clarithromycin impurity H) - Norman Database System

  • [9] Pharmacopoeial reference standards and their current lot numbers - LGC Standards / Amazon S3

  • [5] 克拉霉素EP杂质H,Clarithromycin Impurity H,EP - PayPayTech

  • [4] FORMULATION AND EVALUATION OF CONTROLLED-RELEASE DOSAGE FORM OF CLARITHROMYCIN - ResearchGate

  • [1] 81103-11-9, Clarithromycin Formula - ECHEMI

  • [7] Clarithromycin Impurities Standards - SynThink

  • [8] Electronic Supplementary Material (ESI) for Chemical Science - Royal Society of Chemistry

  • [3] Critical review on establishment and availability of impurity and degradation product reference standards - Academia.edu

Sources

Foundational

mechanism of formation for clarithromycin ep impurity h

Mechanism of Formation and Analytical Profiling of Clarithromycin EP Impurity H: A Comprehensive Technical Guide Executive Summary Clarithromycin is a semi-synthetic, 14-membered macrolide antibiotic characterized by its...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Formation and Analytical Profiling of Clarithromycin EP Impurity H: A Comprehensive Technical Guide

Executive Summary

Clarithromycin is a semi-synthetic, 14-membered macrolide antibiotic characterized by its broad-spectrum efficacy and enhanced acid stability compared to its precursor, erythromycin. However, the complex macrocyclic structure—specifically the desosamine sugar moiety—is highly susceptible to environmental and chemical stress. In compliance with ICH Q3A/Q3B guidelines, rigorous impurity profiling is mandatory during drug development.

Among the critical degradation products is Clarithromycin EP Impurity H (N-Demethyl-N-formyl clarithromycin). This whitepaper provides an in-depth mechanistic analysis of its formation, detailing the radical-mediated oxidative pathways, and establishes self-validating experimental protocols for its generation, isolation, and chromatographic quantification.

Structural & Physicochemical Profiling

Clarithromycin Impurity H is primarily an oxidative degradation product, though it can also manifest as a process-related impurity if oxidative conditions are poorly controlled during the synthesis of the API. Structurally, it differs from the parent API at the 3'-position of the desosamine sugar. The tertiary 3'-N,N-dimethylamino group undergoes oxidative dealkylation and subsequent oxidation, replacing one N-methyl group with an N-formyl group (-CHO)[1].

This transformation results in a net mass shift of +14 Da (addition of one oxygen atom and loss of two hydrogen atoms).

Table 1: Physicochemical Comparison of API and Impurity H

PropertyClarithromycin APIClarithromycin EP Impurity H
IUPAC / Chemical Name 6-O-methylerythromycin A3″-N-Demethyl-3′-N-formyl-6-O-methylerythromycin A
Molecular Formula C₃₈H₆₉NO₁₃C₃₈H₆₇NO₁₄
Molecular Weight 747.95 g/mol 761.94 g/mol
Monoisotopic Mass 747.4769 Da761.4561 Da
Key Structural Feature 3'-N,N-dimethylamino group3'-N-methyl-N-formylamino group
Mass Shift (Δ) N/A+14 Da (+O, -2H)

Mechanism of Formation: The Core Logic

The formation of Impurity H is driven by the inherent vulnerability of the tertiary amine on the desosamine sugar to oxidative stress. The mechanism follows a classic radical-mediated cascade[2].

The Causality of Oxidation: Tertiary amines are electron-rich. In the presence of reactive oxygen species (ROS), trace transition metals, or photolytic stress, the nitrogen lone pair readily donates an electron via Single Electron Transfer (SET). This initiates a sequence of structural rearrangements:

  • Initiation (SET): The tertiary amine loses an electron to form a highly reactive amine radical cation.

  • Deprotonation: The radical cation rapidly loses a proton (H⁺) from one of the adjacent N-methyl groups, forming an α-aminoalkyl radical.

  • Oxygenation: Molecular oxygen (O₂) or peroxide species trap the alkyl radical, forming a peroxyl radical, which subsequently reduces to a carbinolamine (hemiaminal) intermediate ( R2​N−CH2​OH ).

  • Divergent Pathway (Cleavage vs. Oxidation):

    • Pathway A (Cleavage): The carbinolamine can hydrolyze, releasing formaldehyde and leaving a secondary amine (N-desmethyl clarithromycin, known as Impurity N or M).

    • Pathway B (Oxidation): Under sustained oxidative stress, the carbinolamine undergoes further dehydrogenation (loss of 2H), yielding the stable N-formyl moiety characteristic of Impurity H .

Mechanism A Clarithromycin API (3'-N,N-dimethylamine) B Amine Radical Cation [R2N•+ - CH3] A->B Oxidative Stress (ROS, Metals, Light) -e⁻ C α-Aminoalkyl Radical [R2N - CH2•] B->C Deprotonation -H⁺ D Peroxyl Radical / Hydroperoxide [R2N - CH2OO•] C->D O2 Addition E Carbinolamine Intermediate [R2N - CH2OH] D->E Reduction / Rearrangement F Clarithromycin Impurity H [R2N - CHO] (N-formyl) E->F Further Oxidation -2H G Clarithromycin Impurity N/M [R2N - H] (N-desmethyl) E->G Hydrolysis (Competing Pathway) -CH2O

Figure 1: Radical-mediated oxidative degradation pathway of Clarithromycin leading to Impurity H.

Experimental Protocol: Forced Degradation & Isolation

To accurately profile and quantify Impurity H during method validation, it must be synthesized via controlled forced degradation. The following self-validating protocol ensures the selective generation and stabilization of the impurity[].

Step-by-Step Methodology:

  • Sample Preparation & Oxidative Stressing:

    • Dissolve 4.0 mg/mL of Clarithromycin API in a diluent of Acetonitrile:Water (50:50, v/v).

    • Add 3.0% (w/v) Hydrogen Peroxide (H₂O₂) to the solution.

    • Causality Check: The API is kinetically stable at room temperature. Incubate the reaction vessel in a thermostatic block at 80°C for 1 to 24 hours. The thermal energy lowers the activation barrier for the initial SET, while the high concentration of H₂O₂ drives the carbinolamine intermediate toward the N-formyl state rather than the cleavage product.

  • Reaction Quenching:

    • Remove the sample from heat and immediately place it in an ice bath.

    • Add a stoichiometric excess of Sodium Metabisulfite (Na₂S₂O₅).

    • Causality Check: Quenching neutralizes residual peroxides. If left unquenched, the API will continue to degrade inside the HPLC autosampler, leading to non-reproducible peak areas and artificial inflation of the impurity quantification.

  • LC-MS/MS Profiling:

    • Inject the quenched sample into an LC-MS/MS system operating in positive electrospray ionization (ESI+) mode. Filter for the specific mass transition of Impurity H ( [M+H]+=762.5m/z ).

  • Preparative HPLC Isolation:

    • Scale up the analytical method to a preparative C18 column. Collect the fraction eluting at the specific Relative Retention Time (RRT) for Impurity H.

    • Lyophilize the collected fraction to obtain the solid reference standard.

Workflow Step1 1. Oxidative Stress API + 3% H2O2 (80°C, 1-24h) Step2 2. Quenching Add Na2S2O5 Neutralize pH Step1->Step2 Step3 3. LC-MS/MS Identify m/z 762.5 [M+H]+ Step2->Step3 Step4 4. Prep-HPLC C18 Column pH 4.4 Buffer/ACN Step3->Step4 Step5 5. Characterization NMR, IR, HRMS Validation Step4->Step5

Figure 2: Standard forced degradation and analytical isolation workflow for Clarithromycin Impurity H.

Analytical Detection & Chromatographic Profiling

The European Pharmacopoeia (Ph. Eur.) Monograph 1651 outlines the gold-standard methodology for separating Clarithromycin from its related substances, including Impurity H[4].

Because macrolides possess a basic tertiary amine (pKa ~8.9), they are prone to secondary interactions with residual silanol groups on silica-based stationary phases. To counteract this, the Ph. Eur. method utilizes a strictly controlled acidic buffer. At pH 4.4, the amine is fully protonated, which mitigates peak tailing and ensures baseline resolution between the API and late-eluting oxidative impurities.

Table 2: Ph. Eur. Chromatographic Parameters (Monograph 1651)

ParameterSpecification / Value
Column End-capped C18 (Octadecylsilyl silica gel), 150 mm × 4.6 mm, 5 µm
Mobile Phase A 4.76 g/L KH₂PO₄ buffer, adjusted to pH 4.4 with dilute H₃PO₄
Mobile Phase B Acetonitrile
Elution Mode Gradient (25% B to 60% B over 32 min)
Flow Rate 1.1 mL/min
Detection Wavelength UV at 205 nm
Relative Retention Time (RRT) ~1.82 (Relative to Clarithromycin API eluting at ~11 min)

Under these conditions, Impurity H is highly retained due to the loss of the ionizable N-methyl group and the addition of the neutral, slightly more hydrophobic N-formyl group, causing it to elute significantly later than the parent API.

References

  • SynZeal Research. "Clarithromycin EP Impurity H | 127140-69-6". SynZeal. Available at:[Link]

  • Royal Society of Chemistry. "An organophotocatalytic late-stage N–CH3 oxidation of trialkylamines to N-formamides with O2 in continuous flow". Chemical Science. Available at:[Link]

Sources

Exploratory

Structural Elucidation of Clarithromycin EP Impurity H: A Comprehensive NMR Characterization Guide

The Analytical Imperative Clarithromycin is a potent, semi-synthetic macrolide antibiotic characterized by a 14-membered erythronolide ring, a cladinose sugar, and a desosamine sugar. During its lifecycle—from active pha...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Imperative

Clarithromycin is a potent, semi-synthetic macrolide antibiotic characterized by a 14-membered erythronolide ring, a cladinose sugar, and a desosamine sugar. During its lifecycle—from active pharmaceutical ingredient (API) synthesis to in vivo metabolism—the molecule is susceptible to various degradation pathways. One of the most critical regulatory targets is Clarithromycin EP Impurity H , chemically designated as 3″-N-Demethyl-3′-N-formyl-6-O-methylerythromycin A (or N-Demethyl-N-formyl Clarithromycin)[1].

In vivo, Clarithromycin undergoes significant first-pass metabolism, reducing its systemic bioavailability to approximately 55%[2]. Impurity H is a known metabolite formed through the N-demethylation of the desosamine sugar, followed by subsequent formylation. Because impurities and metabolites can exhibit altered pharmacokinetic or toxicological profiles, regulatory agencies mandate rigorous structural characterization using orthogonal analytical techniques[3].

Pathway A Clarithromycin API (N,N-dimethyl) B N-Demethylation (Metabolism) A->B C Desmethyl Intermediate B->C D Formylation (Degradation) C->D E EP Impurity H (N-Demethyl-N-formyl) D->E

Fig 1. Metabolic and degradation pathway forming Clarithromycin EP Impurity H.

Causality in Experimental Design: Why NMR?

While High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is standard for impurity quantification[3], it falls short for absolute structural elucidation. MS will confirm a molecular weight of ~761.94 g/mol [1], corresponding to a net mass shift of +14 Da (loss of a methyl group, addition of a formyl group). However, MS alone cannot definitively prove the regiochemistry of the formyl group without complex, often ambiguous MS/MS fragmentation modeling.

Nuclear Magnetic Resonance (NMR) spectroscopy is the only technique that provides unambiguous, atom-by-atom connectivity.

The Solvent Causality

A critical experimental choice is the selection of Deuterated Chloroform (CDCl₃) over aqueous buffers (like D₂O). In aqueous environments, the macrolide ring of Clarithromycin and its derivatives undergoes a complex equilibrium, forming a mixture of the 9-ketone and a 9,12-hemi-ketal. This equilibrium splits the NMR signals, making spectra nearly impossible to interpret cleanly. CDCl₃ suppresses this hemi-ketal formation, locking the molecule into a single 9-ketone isomer and drastically simplifying the spectral landscape.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the NMR workflow must be a self-validating system. We do not rely solely on 1D chemical shifts; instead, we use 2D NMR to cross-correlate and mathematically prove the connectivity of the functional groups.

Protocol S1 1. Sample Preparation Dissolve 20 mg Impurity H in CDCl3 S2 2. 1D NMR Acquisition 1H (400 MHz) & 13C (100 MHz) S1->S2 Validate Purity S3 3. 2D NMR Acquisition COSY, HSQC, HMBC S2->S3 Resolve Overlaps S4 4. Spectral Processing Phase & Baseline Correction S3->S4 S5 5. Self-Validating Assignment Cross-correlate 1D peaks with HMBC S4->S5 Confirm Connectivity

Fig 2. Self-validating NMR workflow for structural elucidation of Impurity H.

Step-by-Step Methodology
  • Sample Preparation: Weigh 20–25 mg of highly pure Clarithromycin EP Impurity H reference standard[3]. Dissolve entirely in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an internal zero-point reference, ensuring chemical shift accuracy across different instruments.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl₃. Tune and match the probe for ¹H and ¹³C nuclei.

  • 1D Acquisition:

    • ¹H NMR (zg30): Acquire 32 scans. Crucial parameter: Set the relaxation delay (D1) to 2.0 seconds. The formyl proton (-CHO) lacks adjacent protons for efficient dipole-dipole relaxation; a longer D1 ensures it fully recovers between scans, preventing integration errors.

    • ¹³C NMR (zgpg30): Acquire 1024–2048 scans to achieve a high signal-to-noise ratio, specifically targeting the quaternary carbonyl carbons (C-1 lactone, C-9 ketone) which inherently yield weaker signals.

  • 2D Acquisition (The Validation Engine):

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map directly bonded ¹H-¹³C pairs. Causality: Differentiates the N-CH₃ signal from the overlapping 6-OCH₃ and cladinose methoxy signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Set the long-range coupling evolution to 8 Hz. Causality: This specifically targets the 3-bond correlation between the N-methyl protons and the formyl carbon, proving they share the same nitrogen atom.

Spectral Interpretation & Diagnostic Data

The structural difference between Clarithromycin and Impurity H is localized to the 3'-position of the desosamine sugar. In the API, this is an N,N-dimethyl group. In Impurity H, it is an N-methyl-N-formyl group.

The Rotameric Effect

A critical phenomenon to anticipate during interpretation is the rotameric effect . The N-formyl amide bond possesses partial double-bond character due to resonance. This restricts free rotation, often resulting in two distinct rotamers (cis/trans relative to the N-CH₃ bond) visible on the NMR timescale at 298K. Consequently, the N-CH₃ and N-CHO signals may appear as a major/minor pair of singlets rather than single sharp peaks.

Quantitative Data Summary

The table below summarizes the diagnostic chemical shifts used to differentiate the API from Impurity H.

Structural PositionClarithromycin ¹H (ppm)Clarithromycin ¹³C (ppm)EP Impurity H ¹H (ppm)EP Impurity H ¹³C (ppm)
3'-N-CH₃ (Desosamine) 2.28 (6H, s)40.3~2.85 (3H, s)~33.5
3'-N-CHO (Formyl) N/AN/A~8.15 (1H, s)~162.8
6-OCH₃ (Macrolide) 3.03 (3H, s)50.53.03 (3H, s)50.5
3"-OCH₃ (Cladinose) 3.32 (3H, s)49.53.32 (3H, s)49.5
9-C=O (Ketone) N/A221.0N/A221.0
1-C=O (Lactone) N/A175.8N/A175.8

*Note: Values for Impurity H may present as split signals (major/minor) due to amide rotamers. The N-CH₃ shifts significantly downfield (from 2.28 to ~2.85 ppm) due to the strong electron-withdrawing nature of the adjacent formyl carbonyl.

Structural Elucidation Logic

To finalize the self-validating loop, the spectroscopist must execute the following logical checks:

  • Confirm the Loss of Symmetry: In the API, the 3'-N(CH₃)₂ group integrates to 6 protons at 2.28 ppm. In Impurity H, this peak vanishes, replaced by a 3-proton singlet shifted downfield to ~2.85 ppm.

  • Identify the Formyl Group: A highly deshielded proton singlet emerges at ~8.15 ppm, correlating in the HSQC spectrum to a carbon at ~162.8 ppm. This is the hallmark of a formamide.

  • The HMBC Anchor (Definitive Proof): Trace the cross-peak in the HMBC spectrum from the N-CH₃ proton signal (~2.85 ppm) to the formyl carbon (~162.8 ppm). This 3-bond correlation ( 3JCH​ ) proves unequivocally that the methyl group and the formyl group are attached to the exact same nitrogen atom on the desosamine ring, successfully characterizing Clarithromycin EP Impurity H.

Sources

Foundational

Unraveling the Oxidative Degradation of Clarithromycin to Impurity H: Mechanisms, Analytical Workflows, and Mitigation Strategies

Executive Summary Clarithromycin is a broad-spectrum, semi-synthetic macrolide antibiotic characterized by a 14-membered lactone ring. While its 6-O-methylation confers superior acid stability compared to its precursor,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Clarithromycin is a broad-spectrum, semi-synthetic macrolide antibiotic characterized by a 14-membered lactone ring. While its 6-O-methylation confers superior acid stability compared to its precursor, erythromycin, the molecule remains highly susceptible to oxidative degradation during manufacturing and storage. As a Senior Application Scientist, understanding the precise chemical causality behind these degradation pathways is paramount for robust drug formulation and regulatory compliance. This whitepaper provides an in-depth mechanistic analysis and a self-validating analytical protocol for identifying and quantifying Clarithromycin Impurity H (CAS: 127140-69-6), a critical oxidative degradant.

Mechanistic Causality: The Pathway to Impurity H

Impurity H is chemically designated as 3″-N-Demethyl-3′-N-formyl-6-O-methylerythromycin A (or N-Demethyl-N-formyl clarithromycin) 1[1]. It emerges primarily when the active pharmaceutical ingredient (API) is subjected to oxidative stress, such as exposure to peroxides, transition metal catalysts, or photo-oxidation [].

The Causality of Formation: The vulnerability of clarithromycin lies in the tertiary amine (N,N-dimethylamino group) located on the desosamine sugar moiety.

  • Electron Transfer: Under oxidative conditions, the lone pair of electrons on the desosamine nitrogen undergoes a single-electron transfer to the oxidant, forming a highly reactive aminium radical cation 3[3].

  • Intermediate Formation: Subsequent deprotonation yields an α -amino radical, which is rapidly oxidized further into an iminium ion.

  • Divergent Degradation: From this iminium intermediate, hydrolytic cleavage releases formaldehyde, generating Impurity D (N-desmethyl clarithromycin). Impurity H is subsequently formed either through the direct oxidation of the remaining N-methyl group on the iminium intermediate or via the N-formylation of Impurity D by the in-situ generated formaldehyde under sustained oxidative conditions.

Pathway CLA Clarithromycin (API) N,N-dimethylamine OX Oxidative Stress (H2O2, Light, Heat) CLA->OX Exposure RAD Aminium Radical Cation Intermediate OX->RAD Electron Transfer IMIN Iminium Ion Intermediate RAD->IMIN -H+, -e- IMPD Impurity D (N-Desmethyl Clarithromycin) IMIN->IMPD Hydrolysis (-CH2O) IMPH Impurity H (N-Demethyl-N-formyl Clarithromycin) IMIN->IMPH Oxidation / Formylation IMPD->IMPH Reaction with Formaldehyde

Figure 1: Oxidative degradation pathway of Clarithromycin to Impurity H.

Self-Validating Experimental Protocol: Forced Degradation

To accurately profile Impurity H without inducing secondary degradation artifacts, a self-validating forced degradation framework is required. This protocol ensures mass-balance closure (API + Impurities ≈ 100%), validating that the observed Impurity H is a primary degradation product rather than an analytical anomaly.

Step-by-Step Methodology
  • Sample Preparation: Dissolve Clarithromycin API in a diluent of Acetonitrile/Water (50:50 v/v) to achieve a concentration of 4.0 mg/mL[].

    • Causality: This high concentration ensures that low-level degradants remain well above the Limit of Quantitation (LOQ) during HPLC-UV analysis.

  • Oxidative Induction: Add 3.0% (w/v) H2​O2​ to the sample matrix. Incubate the solution in a dark, temperature-controlled environment at 70 °C for 24 hours[].

    • Causality: Excluding light isolates chemical oxidation from photo-degradation. The elevated temperature accelerates Arrhenius kinetics to achieve a target 10-20% total degradation—the optimal window to prevent secondary cleavage of the macrolide ring.

  • Reaction Quenching (Critical Step): Neutralize the reaction by adding an equimolar amount of sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: Failing to quench the peroxide allows degradation to continue inside the autosampler, leading to non-reproducible retention times and shifting impurity profiles during the analytical sequence.

  • Dilution and Filtration: Dilute the quenched sample to 1.0 mg/mL with the mobile phase and filter through a 0.22 μm PTFE syringe filter prior to injection.

Workflow S1 1. Sample Preparation 4.0 mg/mL CLA in Diluent S2 2. Oxidative Stress 3.0% H2O2 at 70°C for 24h S1->S2 S3 3. Neutralization Quench with Na2S2O3 S2->S3 S4 4. HPLC Separation XTerra RP18, Isocratic Elution S3->S4 S5 5. Peak Elucidation LC-MS/UV for Impurity H S4->S5

Figure 2: Self-validating workflow for Clarithromycin forced degradation.

Analytical Quantification & Data Presentation

The structural similarity between Clarithromycin, Impurity D, and Impurity H necessitates a highly selective chromatographic method. The basic nature of the tertiary amine in clarithromycin leads to secondary interactions with residual column silanols, causing peak tailing 4[4]. Utilizing an end-capped C18 column at an elevated temperature (56 °C) mitigates these interactions and ensures a clean separation 5[5].

Table 1: Optimized HPLC Method Parameters
ParameterSpecificationRationale
Column XTerra RP18, 5 μm, 250 × 4.6 mmEnd-capped stationary phase prevents silanol interactions.
Mobile Phase Acetonitrile : 0.2 M Potassium Phosphate Buffer (pH 6.80) : Water (40:3.5:56.5)Precise pH control (6.80) is critical as clarithromycin retention is highly pH-dependent.
Flow Rate 1.0 mL/minBalances backpressure and theoretical plate count.
Column Temp 56 °CEnhances mass transfer kinetics and sharpens peak shape.
Detection UV at 215 nmOptimal wavelength for macrolide lactone ring absorption.
Table 2: Impurity Profile Data Summary
CompoundMolecular FormulaExact Mass ( g/mol )Relative Retention Time (RRT)
Clarithromycin (API) C38​H69​NO13​ 747.961.00
Impurity D C37​H67​NO13​ 733.90~0.80
Impurity H C38​H67​NO14​ 761.94~1.82

(Note: RRT values are approximate and depend on exact dead volume and system configurations 4[4].)

Conclusion and Mitigation Strategies

The degradation of clarithromycin to Impurity H is a direct consequence of the oxidative lability of the desosamine tertiary amine. Because this pathway is catalyzed by environmental oxygen, trace metals, and light, drug development professionals must engineer formulations that inherently resist electron-transfer events. Mitigation strategies should include the addition of chelating agents (e.g., EDTA) to sequester transition metals, the use of antioxidants (e.g., BHT or sodium metabisulfite), and packaging under inert atmospheres (nitrogen flushing) to displace ambient oxygen.

References

  • SynZeal. Clarithromycin EP Impurity H | 127140-69-6. Retrieved from [Link]

  • ResearchGate. A stability-indicating HPLC method for the separation of clarithromycin and related substances in bulk samples. Retrieved from [Link]

  • ResearchGate. Identification, Mechanisms and Kinetics of Macrolide Degradation Product Formation under Controlled Environmental Conditions. Retrieved from[Link]

Sources

Exploratory

Mass Fragmentation Pattern of Clarithromycin EP Impurity H: A Comprehensive LC-MS/MS Structural Elucidation Guide

Executive Summary Clarithromycin is a broad-spectrum macrolide antibiotic characterized by a 14-membered macrolactone ring attached to two specific sugar moieties: cladinose and desosamine. During its synthesis, metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Clarithromycin is a broad-spectrum macrolide antibiotic characterized by a 14-membered macrolactone ring attached to two specific sugar moieties: cladinose and desosamine. During its synthesis, metabolism, and environmental degradation, various structurally related impurities are generated. Clarithromycin EP Impurity H (CAS 127140-69-6), chemically defined as 3″-N-Demethyl-3′-N-formyl-6-O-methylerythromycin A, is a critical compendial impurity and a known biological metabolite[1].

This whitepaper provides an in-depth mechanistic guide to the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) structural elucidation of Impurity H. By understanding the precise localization of its structural modification, analytical scientists can leverage predictable mass fragmentation patterns to differentiate it from the active pharmaceutical ingredient (API) and other isobaric interferences.

Structural Chemistry & Isotopic Properties

The structural variance between Clarithromycin and Impurity H is strictly localized to the desosamine sugar. Specifically, an N-dimethylamine group in the API is modified to an N-methyl-N-formyl group in Impurity H[2].

  • Clarithromycin (API): C38​H69​NO13​ (Exact Mass: 747.4769 Da)

  • EP Impurity H: C38​H67​NO14​ (Exact Mass: 761.4561 Da)[2]

The transformation from an N-methyl to an N-formyl group results in a net mass shift of +13.9792 Da (loss of CH3​ [-15.02 Da] and addition of CHO [+29.00 Da]). Because this modification is exclusively housed on the desosamine moiety, the aglycone core and the cladinose sugar remain chemically identical to the API. This spatial localization is the fundamental principle governing its MS/MS diagnostic interpretation[3].

Experimental Protocol: Self-Validating LC-HRMS/MS Workflow

To accurately capture the fragmentation pattern without inducing excessive in-source decay, a highly controlled High-Resolution Mass Spectrometry (HRMS) protocol is required[4]. This protocol is designed as a self-validating system, ensuring that both precursor stability and sequential fragmentations are captured in a single run.

Phase 1: Sample Preparation
  • Diluent Preparation: Mix LC-MS grade Methanol and Water (50:50, v/v).

    • Causality: This specific ratio ensures complete solubilization of the highly hydrophobic macrolactone ring while maintaining compatibility with the initial aqueous conditions of the reverse-phase gradient.

  • Standard Preparation: Dissolve the Impurity H reference standard to a final working concentration of 1 µg/mL (1 ppm).

    • Causality: Operating at 1 ppm prevents electron multiplier saturation, minimizes ion suppression, and mitigates the formation of complex in-source adducts (e.g., [2M+Na]+ ), ensuring the [M+H]+ ion dominates the MS1 spectrum.

Phase 2: Chromatographic Separation
  • Analytical Column: Agilent Eclipse Plus C18 (100 mm × 2.1 mm, 1.7 µm)[3].

    • Causality: Sub-2-micron particles provide the ultra-high theoretical plate count necessary to resolve Impurity H from structurally similar, co-eluting macrolide degradation products.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water.

    • Causality: Formic acid acts as an essential proton donor, driving the formation of the [M+H]+ precursor ion at the basic nitrogen of the desosamine sugar in positive ESI mode[3].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Acetonitrile offers lower viscosity and superior volatility compared to methanol, significantly enhancing droplet desolvation efficiency in the MS source.

  • Gradient Elution: 5% B to 75% B over 5.0 minutes at a flow rate of 0.4 mL/min[3].

Phase 3: Mass Spectrometry (ESI-HRMS/MS)
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Source Parameters: Capillary Voltage at 3.5 kV; Drying Gas at 12 L/min (325 °C).

    • Causality: High temperature and optimal gas flow ensure complete droplet evaporation, preventing neutral cluster formation and stabilizing the ion beam prior to quadrupole entry[4].

  • Collision Energy (CE) Ramp: 15 eV to 35 eV.

    • Causality: Macrolide glycosidic bonds are highly labile. A lower CE (15–20 eV) captures the primary loss of the intact sugar moieties, while a higher CE (30–35 eV) is required to drive the secondary fragmentation (water losses) of the rigid aglycone ring, validating the full molecular architecture[4].

Mechanistic Elucidation of Mass Fragmentation

Upon entering the collision cell, the protonated precursor ion of Impurity H ( [M+H]+ at m/z 762.46) undergoes predictable, sequential cleavages dictated by the relative bond dissociation energies. The weakest links are the C-O glycosidic bonds connecting the cladinose and modified desosamine sugars to the aglycone core.

  • Primary Cleavage 1 (Loss of Cladinose): The neutral loss of the cladinose sugar ( C8​H14​O3​ , 158.09 Da) yields a product ion at m/z 604.37. Because the cladinose sugar is unmodified, this neutral loss is identical to that observed in the API. However, the resulting fragment (aglycone + modified desosamine) retains the +14 Da mass shift.

  • Primary Cleavage 2 (Loss of Modified Desosamine): The cleavage of the modified desosamine sugar occurs via neutral loss of C8​H13​NO3​ (171.09 Da), generating a product ion at m/z 591.37. Crucial Insight: Because the entire chemical modification is housed on the desosamine moiety, its departure leaves behind an aglycone + cladinose complex that is structurally and isotopically identical to the corresponding fragment in clarithromycin. Thus, both the API and Impurity H share the exact same m/z 591.37 product ion.

  • Diagnostic Product Ion (Charge Retention on Sugar): Alternatively, the glycosidic cleavage can result in charge retention on the basic nitrogen of the desosamine sugar. For the API, this yields the classic m/z 158.12 ion. For Impurity H, the N-formyl modification shifts this diagnostic cation to m/z 172.10. The presence of m/z 172.10 is the definitive mass spectral fingerprint confirming the identity of Impurity H.

Comparative Fragmentation Data

The table below summarizes the quantitative mass shifts between the API and Impurity H, providing a rapid reference for spectral interpretation.

Fragment DescriptionClarithromycin (API) m/zEP Impurity H m/zMass Shift (Δ)Mechanistic Rationale
Precursor Ion [M+H]+ 748.48762.46+13.98 DaN-demethylation (-15.02) + N-formylation (+29.00)
Loss of Cladinose 590.39604.37+13.98 DaModification is retained on the attached desosamine sugar
Loss of Desosamine 591.37591.370.00 DaModified desosamine is lost; aglycone+cladinose is identical
Desosamine Cation 158.12172.10+13.98 DaDirect confirmation of the N-formyl modification on the sugar
Aglycone Core 433.28433.280.00 DaBoth sugars lost; core macrolactone ring remains intact

Mechanistic Pathway Visualization

G Precursor Impurity H Precursor [M+H]+ m/z 762.46 (C38H68NO14+) LossCladinose Loss of Cladinose (-158 Da) m/z 604.37 (Aglycone + Mod. Desosamine) Precursor->LossCladinose Glycosidic Cleavage (C-O bond) LossDesosamine Loss of Mod. Desosamine (-171 Da) m/z 591.37 (Aglycone + Cladinose) Precursor->LossDesosamine Glycosidic Cleavage (C-O bond) DesosamineIon Mod. Desosamine Cation m/z 172.10 (C8H14NO3+) Precursor->DesosamineIon Charge Retention on Sugar Aglycone Aglycone Core m/z 433.28 (Loss of both sugars) LossCladinose->Aglycone Loss of Mod. Desosamine (-171 Da) LossDesosamine->Aglycone Loss of Cladinose (-158 Da)

Fig 1: ESI-MS/MS primary fragmentation pathways of Clarithromycin EP Impurity H.

References

  • Title: Clarithromycin EP Impurity H | CAS 127140-69-6 Source: veeprho.com URL: 1

  • Title: Identification of Erythromycin and Clarithromycin Metabolites Formed in Chicken Liver Microsomes Using Liquid Chromatography–High-Resolution Mass Spectrometry Source: mdpi.com URL: 3

  • Title: Comprehensive Understanding of the Phototransformation Process of Macrolide Antibiotics in Simulated Natural Waters Source: acs.org URL: 4

  • Title: 127140-69-6 N-Demethyl-N-formyl Clarithromycin - Reference Standard Source: synthinkchemicals.com URL: 2

Sources

Protocols & Analytical Methods

Method

Advanced HPLC Method Development and Validation Protocol for Clarithromycin and EP Impurity H

Introduction & Scientific Rationale Clarithromycin is a broad-spectrum, semi-synthetic macrolide antibiotic. Due to its complex 14-membered lactone ring and multiple chiral centers, it is highly susceptible to degradatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Clarithromycin is a broad-spectrum, semi-synthetic macrolide antibiotic. Due to its complex 14-membered lactone ring and multiple chiral centers, it is highly susceptible to degradation during synthesis and storage[]. Among its related substances, European Pharmacopoeia (EP) Impurity H (N-Demethyl-N-formylclarithromycin, CAS: 127140-69-6) is a critical oxidative metabolite and process impurity[2].

Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this analyte presents unique physicochemical challenges. This application note details a self-validating, stability-indicating protocol engineered around the specific molecular vulnerabilities of Clarithromycin and Impurity H.

The Causality of Method Design

As an analytical scientist, method development cannot be a trial-and-error process; it must be driven by molecular causality:

  • Stationary Phase Selection (End-Capped C18): Clarithromycin contains a desosamine sugar moiety with a basic tertiary amine (pKa ~8.9). Uncapped silica columns possess residual acidic silanols that ion-exchange with this amine, causing severe peak tailing[3]. An end-capped, high-density C18 column physically shields these silanols, ensuring sharp, symmetrical peaks[4].

  • Mobile Phase pH (4.4): Macrolides undergo rapid hydrolysis in strong acids (degrading up to 90% in 0.1 M HCl within 24 hours)[]. However, a neutral or high pH would leave the amine unprotonated, leading to unpredictable retention. A potassium dihydrogen phosphate buffer adjusted to exactly pH 4.4 provides the perfect thermodynamic compromise: it fully protonates the API for consistent retention while protecting the fragile lactone ring from acid catalysis[].

  • Detection Wavelength (205 nm): Lacking conjugated aromatic systems, Clarithromycin and Impurity H exhibit poor UV absorbance. Detection must be pushed to the low-UV range (205 nm) to monitor the ester and amide bonds[4].

  • The Retention Mechanism of Impurity H: Why does Impurity H elute so late? Impurity H replaces the basic N-methyl group with an N-formyl group, converting the amine into a neutral formamide[2]. At pH 4.4, Clarithromycin is positively charged and highly polar, whereas Impurity H remains uncharged. This lack of ionization drastically increases its apparent hydrophobicity, causing it to partition deeply into the C18 phase and elute late in the gradient (Relative Retention Time [RRT] ~ 1.82)[4].

Mechanism A Clarithromycin (API) Tertiary Amine (pKa ~8.9) C Mobile Phase pH 4.4 (Phosphate Buffer) A->C B Impurity H N-Demethyl-N-formyl (Neutral) B->C D Protonated & Charged (Lower Hydrophobicity) C->D API E Unprotonated & Neutral (Higher Hydrophobicity) C->E Imp H F Elutes Earlier (RRT = 1.00) D->F G Elutes Later (RRT ~ 1.82) E->G

Mechanistic basis for the chromatographic separation of Clarithromycin and Impurity H.

Materials and Reagents

  • Reference Standards: Clarithromycin CRS, Clarithromycin for Peak Identification CRS (containing Impurity D), and Clarithromycin EP Impurity H standard.

  • Reagents: HPLC-Grade Acetonitrile (ACN), Potassium dihydrogen phosphate (KH₂PO₄), Phosphoric acid (H₃PO₄), Ultrapure Water (18.2 MΩ·cm).

Chromatographic Conditions

Table 1: Core Method Parameters
ParameterSpecification
Column End-capped C18 (e.g., 100 x 4.6 mm, 3.5 µm)
Mobile Phase A 4.76 g/L KH₂PO₄ in Water (Adjusted to pH 4.4 ± 0.05 with H₃PO₄)
Mobile Phase B 100% Acetonitrile (HPLC Grade)
Flow Rate 1.1 mL/min
Column Temperature 40 °C
Detection UV at 205 nm
Injection Volume 10 µL
Table 2: Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0 - 32.075 → 4025 → 60Linear Gradient
32.0 - 34.04060Isocratic Hold
34.0 - 35.040 → 7560 → 25Linear Return
35.0 - 40.07525Re-equilibration

Preparation of Solutions (Self-Validating Workflow)

To ensure the protocol is self-validating, specific solutions are prepared to test the system's resolving power and sensitivity before sample analysis begins.

  • Diluent: Acetonitrile : Water (50:50, v/v).

  • Test Solution (Sample): Accurately weigh and dissolve the sample to achieve 3.0 mg/mL of Clarithromycin in the diluent.

  • Reference Solution (a): Dilute the Test Solution to exactly 1.0% concentration.

  • System Suitability Solution (SST): Dissolve 3.0 mg of Clarithromycin for Peak Identification CRS in 1.0 mL ACN, and dilute to 2.0 mL with water. This standard naturally contains Impurity D, forming the critical resolution pair required by the EP monograph[4].

Workflow N1 Mobile Phase Preparation N3 System Suitability N1->N3 N2 Sample & Standard Prep N2->N3 N4 Gradient Execution N3->N4 Pass (P/V ≥ 3.0) N5 Data Analysis (UV 205 nm) N4->N5

Step-by-step analytical workflow for Clarithromycin impurity profiling.

Step-by-Step Execution Protocol

  • System Purge & Equilibration: Purge the HPLC system with Mobile Phase A and B. Equilibrate the column at initial conditions (75% A / 25% B) for at least 30 minutes until the baseline at 205 nm is stable[3].

  • Blank Injection (Self-Validation Step 1): Inject 10 µL of Diluent. Confirm no ghost peaks elute at the retention times of Clarithromycin (~9.5 min) or Impurity H (~17.3 min)[3].

  • System Suitability Testing (Self-Validation Step 2): Inject the SST Solution. The sequence is only valid if the peak-to-valley ratio between Impurity D and Clarithromycin meets the criteria[4].

  • Standard Bracketing: Inject Reference Solution (a) in replicate (n=3). Verify the symmetry factor.

  • Sample Analysis: Inject the Test Solution. Identify Impurity H based on its RRT[4].

  • Post-Run Wash: Flush the column with 90% Acetonitrile for 20 minutes to remove strongly retained hydrophobic degradants[3].

Data Presentation & Acceptance Criteria

Table 3: Relative Retention Times (RRT)
AnalyteApprox. Retention Time (min)RRT
Impurity D9.0~0.95
Clarithromycin 9.5 1.00
Impurity H 17.3 ~1.82
Table 4: System Suitability Acceptance Criteria
ParameterTargetScientific Rationale
Peak-to-Valley Ratio ≥ 3.0 (Imp D / Clarithromycin)Ensures adequate resolving power for the critical pair[4].
Symmetry Factor ≤ 1.7 (Clarithromycin peak)Confirms the absence of secondary silanol interactions[4].

Troubleshooting Guide

Table 5: Causality-Based Troubleshooting
IssueRoot Cause (Causality)Corrective Action
Poor Resolution (Imp D / Clari) Shift in mobile phase pH or loss of column theoretical plates.Re-verify buffer pH is exactly 4.4[3]. Replace column if efficiency has degraded.
Severe Peak Tailing Uncapped silanols interacting with the basic tertiary amine[3].Ensure a fully end-capped C18 column is used. Add a rigorous column wash step.
Baseline Drift at 205 nm UV absorbance of the gradient changing (Acetonitrile vs Buffer).Use strictly HPLC-grade Acetonitrile with high UV transparency. Ensure thorough mobile phase mixing.
Missing Impurity H Peak Premature termination of the gradient run.Ensure the run time extends to 40 minutes; Impurity H is highly hydrophobic and elutes late[4].

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of Clarithromycin EP Impurity H in API Matrices

Here is a comprehensive, expertly structured Application Note and Protocol for the LC-MS/MS quantification of Clarithromycin EP Impurity H, designed for advanced analytical scientists and drug development professionals....

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, expertly structured Application Note and Protocol for the LC-MS/MS quantification of Clarithromycin EP Impurity H, designed for advanced analytical scientists and drug development professionals.

Scientific Rationale & Analyte Profiling

Clarithromycin is a semi-synthetic, broad-spectrum macrolide antibiotic. During its synthesis or prolonged storage, various degradants and byproducts can form. Regulatory bodies (such as the ICH and European Pharmacopoeia) mandate the strict control of these impurities to ensure patient safety and drug efficacy. Clarithromycin EP Impurity H (N-Demethyl-N-formyl clarithromycin) is a critical specified metabolite and impurity[1].

Standard HPLC-UV methodologies often lack the sensitivity and specificity required to quantify trace-level structural analogs in complex Active Pharmaceutical Ingredient (API) matrices. Therefore, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for this analysis[2].

Analyte Properties

Impurity H is structurally identical to clarithromycin, except a methyl group on the desosamine sugar moiety is replaced by a formyl group[3].

Table 1: Physicochemical Properties of Target Analytes

AnalyteChemical NameCAS NumberMolecular FormulaMonoisotopic Mass
Clarithromycin 6-O-methylerythromycin A81103-11-9C38H69NO13747.48 g/mol
EP Impurity H N-Demethyl-N-formyl clarithromycin127140-69-6C38H67NO14761.46 g/mol
Roxithromycin (IS) Erythromycin 9-[O-[(2-methoxyethoxy)methyl]oxime]80214-83-1C41H76N2O15836.52 g/mol

Experimental Design: The Causality Behind the Method

As an application scientist, method development is not about guessing; it is about exploiting the physicochemical properties of the molecule.

  • Mobile Phase Causality: We utilize 0.1% Formic Acid in both the aqueous and organic mobile phases. Why? Macrolides possess basic tertiary amine and formamide groups. An acidic environment (pH ~2.7) ensures these basic nitrogen atoms are fully protonated, maximizing the yield of [M+H]+ precursor ions in the Electrospray Ionization (ESI) source. Furthermore, the low pH suppresses secondary interactions with residual silanols on the stationary phase, eliminating peak tailing.

  • Stationary Phase Causality: A sub-2-micron C18 column (1.7 µm) is selected over standard 5 µm columns. Why? The high theoretical plate count provides the necessary resolving power to separate Impurity H from other isobaric or structurally similar macrolide impurities (e.g., Impurities F, G, and I) before they enter the MS source, drastically reducing ion suppression matrix effects.

  • Sample Preparation Causality: A "Dilute-and-Shoot" approach is employed. Why? Unlike plasma samples that require extensive protein precipitation[2], API samples are highly pure but highly concentrated. Direct dilution in the initial mobile phase prevents analyte loss typical of Solid Phase Extraction (SPE) and maintains absolute sample integrity.

LCMS_Workflow Sample API Sample Preparation LC UHPLC Separation Sample->LC ESI ESI(+) Ionization LC->ESI Q1 Q1: Precursor m/z 762.5 ESI->Q1 Q2 q2: CID Fragmentation Q1->Q2 Q3 Q3: Product m/z 172.2 Q2->Q3 Det Electron Multiplier Q3->Det

UHPLC-MS/MS analytical workflow for Clarithromycin EP Impurity H quantification.

Detailed Step-by-Step Protocol

Reagents and Materials
  • Clarithromycin API (Sample).

  • Clarithromycin EP Impurity H Reference Standard (Certified ≥98% purity)[4].

  • Roxithromycin (Internal Standard, IS).

  • LC-MS Grade Water, Acetonitrile, and Formic Acid.

Preparation of Solutions
  • Diluent Preparation: Mix LC-MS grade Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Internal Standard (IS) Stock: Dissolve Roxithromycin in diluent to achieve a working concentration of 1.0 µg/mL.

  • Impurity H Calibration Standards: Accurately weigh 1.0 mg of Clarithromycin EP Impurity H standard. Dissolve in 10 mL of diluent to create a 100 µg/mL stock. Serially dilute this stock with diluent to create a 6-point calibration curve ranging from 1.0 ng/mL to 100 ng/mL . Spike each standard vial with 50 µL of the IS stock (final IS concentration: 50 ng/mL).

  • API Sample Preparation: Accurately weigh 10.0 mg of the Clarithromycin API. Dissolve in 10 mL of diluent (1.0 mg/mL API). Transfer 950 µL of this solution to an autosampler vial, add 50 µL of the IS stock, and vortex for 30 seconds.

LC-MS/MS Instrument Setup

Chromatographic Conditions:

  • Column: C18, 50 mm × 2.1 mm, 1.7 µm particle size.

  • Column Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Table 2: UHPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.08020Initial
1.08020Isocratic hold
4.01090Linear ramp
5.51090Column wash
5.68020Re-equilibration
7.58020End

Mass Spectrometry Conditions (Positive ESI): Upon Collision-Induced Dissociation (CID), the glycosidic bond of the macrolide cleaves. For Clarithromycin, this yields a desosamine product ion at m/z 158.2[5]. For Impurity H, the formylated desosamine sugar yields a product ion at m/z 172.2.

Table 3: MS/MS MRM Transitions and Collision Energies

AnalytePrecursor Ion (Q1) [M+H]+ Product Ion (Q3)Dwell Time (ms)Collision Energy (V)
Clarithromycin 748.5158.25025
EP Impurity H 762.5172.25028
Roxithromycin (IS) 837.5158.25025

The Self-Validating System: System Suitability Testing (SST)

A quantitative method is only as reliable as its ongoing validation. Trustworthiness in analytical chemistry requires that the instrument proves its capability before any sample data is accepted. This protocol embeds a self-validating logic loop known as System Suitability Testing (SST).

If the system fails to meet the strict criteria below, the analytical sequence automatically halts, preventing the generation of false-negative impurity reports.

SST Acceptance Criteria:

  • Sensitivity (LOD/LOQ Verification): Inject the LOQ standard (1.0 ng/mL). The Signal-to-Noise (S/N) ratio for the Impurity H peak must be ≥ 10:1 .

  • System Precision: Inject the mid-level standard (50 ng/mL) six consecutive times. The Relative Standard Deviation (RSD) of the Impurity H/IS peak area ratio must be ≤ 5.0% .

  • Carryover Check: Inject a blank diluent immediately after the highest calibration standard (100 ng/mL). The Impurity H peak area in the blank must be ≤ 20% of the LOQ peak area.

SST_Logic Start Inject SST Mix (LOQ Level) CheckSN S/N Ratio > 10:1? Start->CheckSN CheckRSD Peak Area RSD < 5.0%? CheckSN->CheckRSD Yes Fail System Invalid Troubleshoot LC/MS CheckSN->Fail No Pass System Validated Proceed to Samples CheckRSD->Pass Yes CheckRSD->Fail No

Logical decision tree for the System Suitability Testing (SST) validation.

References

  • Veeprho. "Clarithromycin EP Impurity H | CAS 127140-69-6". Veeprho Pharmaceuticals.[Link]

  • SynZeal. "Clarithromycin EP Impurity H | 127140-69-6". SynZeal Research.[Link]

  • Alvi SN, Al Dgither S, Hammami MM. "Rapid Determination of Clarithromycin in Human Plasma by LCMS/MS Assay". Longdom Publishing.[Link]

  • Nirogi R, et al. "Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry". PMC - National Institutes of Health.[Link]

Sources

Method

Application Note: Isolation and Structural Validation of Clarithromycin EP Impurity H

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists Focus: Mass-Directed Preparative HPLC, Macrolide Chemistry, Impurity Profiling Executive Summary & Mechanistic Origins Clarithromyci...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists Focus: Mass-Directed Preparative HPLC, Macrolide Chemistry, Impurity Profiling

Executive Summary & Mechanistic Origins

Clarithromycin is a broad-spectrum, semi-synthetic macrolide antibiotic derived from Erythromycin A. During the complex multi-step synthesis—specifically during the functionalization of the desosamine sugar moiety—several process-related impurities are generated. Clarithromycin EP Impurity H (chemically identified as 3″-N-Demethyl-3′-N-formyl-6-O-methylerythromycin A or N-Demethyl-N-formyl clarithromycin) is one of the most critical pharmacopoeial impurities requiring strict regulatory control[1][2].

Mechanistically, Impurity H forms when the tertiary amine of the desosamine sugar undergoes N-demethylation, followed by an unintended N-formylation reaction[1][3]. Because Impurity H is also an active human metabolite of clarithromycin, isolating highly pure reference standards (>95% purity) is essential for both analytical method validation (AMV) and pharmacokinetic profiling[1][2].

Pathway A Erythromycin A (Precursor) B Clarithromycin (API) A->B 6-O-Methylation C N-Demethyl Clarithromycin B->C N-Demethylation D Impurity H (Target) C->D N-Formylation

Chemical pathway illustrating the formation of Clarithromycin EP Impurity H.

Strategic Rationale for Isolation Methodology

Isolating macrolide impurities presents two primary physicochemical challenges that dictate our experimental design:

  • Lack of a Strong Chromophore: Clarithromycin and its derivatives lack a conjugated π-electron system, resulting in weak UV absorbance (typically monitored at 205–210 nm)[4][5]. At these low wavelengths, gradient elution causes severe baseline drift due to solvent absorbance. Consequently, traditional UV-triggered fraction collection is highly unreliable. Solution: Mass-Directed Preparative HPLC (MD-Prep-HPLC) is utilized to trigger fraction collection exclusively based on the target mass-to-charge ratio (m/z)[6].

  • Acid Lability: The macrolide ring and its glycosidic linkages (particularly the cladinose sugar) are highly susceptible to acid-catalyzed degradation. Standard preparative modifiers like 0.1% Trifluoroacetic acid (TFA) will degrade the target compound during fraction concentration. Solution: A volatile, near-neutral buffer system—10 mM Ammonium Acetate (pH ~6.8)—is employed. This ensures molecular stability and allows for direct lyophilization without the need for a desalting step[5][7].

Quantitative Data: Target Profile
ParameterSpecification
Chemical Name 3″-N-Demethyl-3′-N-formyl-6-O-methylerythromycin A
CAS Number 127140-69-6
Molecular Formula C38H67NO14
Molecular Weight 761.94 g/mol
Target Ion [M+H]+ m/z 762.9

Experimental Protocol: Mass-Directed Preparative HPLC

The following protocol is a self-validating loop designed to extract Impurity H from an enriched Clarithromycin API mother liquor or degraded sample.

Workflow Step1 1. API Solubilization (ACN:Water Matrix) Step2 2. PTFE Filtration (Particulate Removal) Step1->Step2 Step3 3. Mass-Directed Prep-HPLC (Ammonium Acetate Buffer) Step2->Step3 Step4 4. Target Fractionation (Trigger: m/z 762.9) Step3->Step4 Step5 5. Lyophilization (Volatile Solvent Removal) Step4->Step5 Step6 6. Orthogonal Validation (HRMS & 2D-NMR) Step5->Step6

Mass-directed preparative HPLC workflow for the isolation and validation of Impurity H.

Phase 1: Sample Preparation
  • Weigh 2.0 g of Clarithromycin API (enriched with Impurity H via forced degradation or mother liquor sourcing).

  • Dissolve the sample in 20 mL of Acetonitrile:Water (50:50, v/v) to achieve a concentration of 100 mg/mL.

  • Sonicate for 10 minutes to ensure complete solubilization.

  • Filter the solution through a 0.22 µm PTFE syringe filter to prevent column frit clogging.

Phase 2: Chromatographic Separation

Execute the separation using a preparative LC-MS system (e.g., Waters AutoPurification System)[6][8].

Chromatographic ParameterSetting
Column Reversed-Phase C18 (e.g., XBridge Prep C18), 250 × 21.2 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in Milli-Q Water (pH unadjusted, ~6.8)
Mobile Phase B HPLC-Grade Acetonitrile
Flow Rate 20.0 mL/min
Column Temperature Ambient (25°C)
Injection Volume 500 µL per run

Gradient Program:

  • 0.0 – 5.0 min: 30% B (Isocratic hold to elute highly polar matrix components)

  • 5.0 – 25.0 min: 30% → 65% B (Linear gradient for macrolide separation)

  • 25.0 – 27.0 min: 65% → 95% B (Column wash)

  • 27.0 – 32.0 min: 30% B (Re-equilibration)

Phase 3: MS-Directed Fractionation

A passive flow splitter directs ~1% of the eluent to the ESI-MS detector. Fraction collection is strictly triggered by the MS signal to ensure high purity[6].

Mass Spectrometry ParameterSetting
Ionization Mode Electrospray Ionization Positive (ESI+)
Capillary Voltage 3.0 kV
Desolvation Temperature 350°C
Collection Trigger Extracted Ion Chromatogram (XIC) at m/z 762.9 ± 0.5
Collection Threshold > 5.0 × 10^5 counts per second (cps)
Phase 4: Recovery and Lyophilization
  • Pool all fractions collected under the m/z 762.9 trigger.

  • Transfer to a round-bottom flask and use a rotary evaporator (water bath < 30°C to prevent thermal degradation) to remove the volatile Acetonitrile.

  • Snap-freeze the remaining aqueous buffer solution using liquid nitrogen.

  • Lyophilize for 48–72 hours. The ammonium acetate will sublimate completely, leaving behind Impurity H as a white to off-white amorphous powder.

Self-Validating System: Orthogonal Structural Confirmation

To guarantee the trustworthiness of the isolated standard, the protocol mandates a closed-loop validation step. The lyophilized powder must be subjected to the following orthogonal techniques[3][5]:

  • Analytical LC-UV-HRMS: Re-dissolve 1 mg of the isolate in 1 mL of diluent. Inject into an analytical High-Resolution Mass Spectrometer (Q-TOF).

    • Pass Criteria: UV purity (at 210 nm) must be ≥ 95.0%. The exact mass must be observed at m/z 762.4638 ± 5 ppm. If purity is < 95.0%, the batch must be re-processed via a secondary isocratic Prep-HPLC run.

  • Nuclear Magnetic Resonance (NMR): Perform 1H, 13C, and 2D-NMR (COSY, HSQC, HMBC) in CDCl3.

    • Diagnostic Confirmation: The successful isolation of Impurity H is confirmed by the absence of the N-methyl singlet (typically around 2.3 ppm in Clarithromycin) and the appearance of a distinct N-formyl proton signal (a sharp singlet near 8.1–8.3 ppm)[5].

References

  • SynZeal. "Clarithromycin EP Impurity H | 127140-69-6". [Link]

  • Veeprho. "Clarithromycin EP Impurity H | CAS 127140-69-6".[Link]

  • Selvita. "Purification Services - Preparative HPLC". [Link]

  • SciSpace. "Impurities in Pharmaceuticals- A Review".[Link]

  • ResearchGate. "Characterization of Nineteen Impurities in Roxithromycin by HPLC/TOF and Ion Trap Mass Spectrometry".[Link]

  • ResearchGate. "Sensitive LC-ESI/MS/MS assay for the quantification and pharmacokinetic study of roxithromycin in human serum".[Link]

Sources

Application

Application Note: Synthesis and Validation Protocol for Clarithromycin EP Impurity H Reference Standard

Introduction & Regulatory Context Clarithromycin is a broad-spectrum, semi-synthetic macrolide antibiotic whose efficacy relies heavily on the purity of the active pharmaceutical ingredient (API). During commercial produ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

Clarithromycin is a broad-spectrum, semi-synthetic macrolide antibiotic whose efficacy relies heavily on the purity of the active pharmaceutical ingredient (API). During commercial production, formulation, and storage, clarithromycin is highly susceptible to the formation of process-related and degradation impurities[]. Regulatory agencies (FDA, EMA) mandate the rigorous identification and quantification of these related substances.

Clarithromycin EP Impurity H (N-Demethyl-N-formyl clarithromycin) is a critical pharmacopeial reference standard required for analytical method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) filings[2]. It typically emerges as a process by-product when formylating agents or specific oxidative conditions interact with the desosamine sugar moiety of the macrolide[].

Chemical Profile & Quantitative Data

To establish a robust baseline for synthesis and validation, the quantitative physical and chemical properties of Impurity H are summarized below.

Table 1: Chemical and Physical Properties of Clarithromycin EP Impurity H

ParameterSpecification / Value
Pharmacopeial Name Clarithromycin EP Impurity H / USP Related Compound H
IUPAC / Chemical Name 3″-N-Demethyl-3′-N-formyl-6-O-methylerythromycin A[2]
CAS Registry Number 127140-69-6[3]
Molecular Formula C38H67NO14[3]
Molecular Weight 761.94 g/mol [3]
Hazard Classification Acute Tox. 4 Oral (H302)[3]
Precursor (Starting Material) N-Desmethyl Clarithromycin (CAS: 101666-68-6)[4]

Synthetic Strategy & Mechanistic Rationale

The synthesis of Impurity H relies on the regioselective N-formylation of the secondary amine present in N-desmethyl clarithromycin (EP Impurity D)[4].

Causality of Reagent Selection: Direct formylation using formic acid is kinetically inefficient due to its weak acylating power. To bypass this, we generate a mixed anhydride—acetic-formic anhydride (AFA) —in situ. The formyl carbon in AFA is highly electrophilic and sterically accessible. This ensures rapid, low-temperature formylation that is exclusively chemoselective for the secondary amine, preventing unwanted O-acylation of the sterically hindered, acid-labile hydroxyl groups on the macrolide ring.

Workflow Start Clarithromycin (API) Demethyl N-Demethylation (I2, NaOAc, MeOH/H2O) Start->Demethyl ImpD N-Desmethyl Clarithromycin (EP Impurity D) Demethyl->ImpD Formyl N-Formylation (Acetic-Formic Anhydride, DCM, 0°C to RT) ImpD->Formyl ImpH N-Demethyl-N-formyl Clarithromycin (EP Impurity H) Formyl->ImpH

Figure 1: Synthetic workflow for Clarithromycin EP Impurity H.

Step-by-Step Synthesis Protocol

Note: This protocol assumes the availability of N-Desmethyl Clarithromycin (Impurity D) as the starting material.

Phase 1: Preparation of Acetic-Formic Anhydride (AFA)
  • In a dry 50 mL round-bottom flask purged with inert nitrogen (N₂), add 5.0 equivalents of Formic Acid (98%).

  • Cool the flask to 0°C using an ice-water bath.

  • Dropwise, add 4.0 equivalents of Acetic Anhydride.

  • Mechanistic Step: Heat the mixture to 50°C and stir for 2 hours. Causality: Heating drives the thermodynamic equilibrium toward the formation of the mixed anhydride. The slight molar excess of formic acid prevents the formation of symmetric diacetyl anhydride, which would lead to unwanted N-acetylation.

  • Cool the AFA reagent back to room temperature prior to use.

Phase 2: Regioselective N-Formylation
  • In a separate 250 mL reaction vessel, dissolve 1.0 equivalent (e.g., 2.0 g) of N-Desmethyl Clarithromycin[4] in 20 mL of anhydrous Dichloromethane (DCM).

  • Cool the solution strictly to 0–5°C.

  • Slowly add the freshly prepared AFA mixture dropwise to the DCM solution over 15 minutes. Causality: Dropwise addition controls the exothermic acylation, preserving the integrity of the cladinose sugar which is prone to cleavage under thermal/acidic stress.

  • Remove the ice bath and allow the reaction to stir at room temperature for 3–4 hours.

  • Self-Validation Checkpoint 1 (IPC): Withdraw 10 µL of the reaction mixture, dilute in 1 mL acetonitrile, and inject into LC-MS. The protocol is validated to proceed ONLY if the starting material mass (m/z 734.9) is <1% and the target mass (m/z 762.4) is the base peak.

Phase 3: Quenching and Work-up
  • Quench the reaction by slowly adding saturated aqueous Sodium Bicarbonate (NaHCO₃) until the aqueous layer reaches pH ~8.0. Causality: Immediate neutralization of excess AFA and formic acid is critical. Prolonged exposure to acidic conditions will rapidly degrade the macrolide into decladinosyl derivatives.

  • Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel (200-400 mesh).

  • Use a mobile phase gradient of DCM/Methanol (98:2 to 95:5) containing 0.1% aqueous NH₄OH. Causality: The basic modifier (NH₄OH) neutralizes the acidic silanol groups on the silica gel, preventing the amine-containing macrolide from streaking and ensuring sharp, high-recovery elution bands.

  • Pool the pure fractions (verified by TLC) and evaporate to yield Clarithromycin EP Impurity H as a white to off-white solid.

Analytical Validation (Self-Validating System)

To certify the synthesized compound as a primary or secondary reference standard[3], it must undergo orthogonal analytical validation. The testing logic ensures that structural identity and chromatographic purity are independently verified.

Validation Sample Purified Impurity H NMR 1H-NMR (Formyl proton ~8.1 ppm) Sample->NMR MS LC-MS (m/z 762.4 [M+H]+) Sample->MS HPLC HPLC-UV (Purity >98.0%) Sample->HPLC

Figure 2: Multi-modal analytical validation logic for Impurity H.

Table 2: Analytical Validation Parameters & Expected Results

Analytical ModalityTarget Specification / Expected ResultValidation Rationale
LC-MS (ESI+) Base peak at m/z 762.4 [M+H]⁺Confirms the exact mass addition of the formyl group (+28 Da) to the desmethyl precursor.
¹H-NMR (CDCl₃) Singlet at δ ~8.11 ppm (1H, -CHO)[5]Unambiguously confirms the presence of the N-formyl proton. The cis/trans amide rotamers may cause peak splitting.
FT-IR (KBr pellet) Strong absorption at ~1670 cm⁻¹Confirms the presence of the newly formed amide carbonyl stretch (C=O).
HPLC-UV (210 nm) Chromatographic Purity ≥ 98.0%Ensures the absence of unreacted Impurity D and process-induced decladinosyl degradants.

Sources

Method

Chromatographic Separation of Clarithromycin EP Impurity H: A Comprehensive Protocol and Mechanistic Guide

Introduction & Chemical Context Clarithromycin is a broad-spectrum, semi-synthetic macrolide antibiotic utilized globally for the treatment of bacterial infections. Throughout its synthesis and shelf-life, clarithromycin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Clarithromycin is a broad-spectrum, semi-synthetic macrolide antibiotic utilized globally for the treatment of bacterial infections. Throughout its synthesis and shelf-life, clarithromycin is susceptible to degradation and side reactions, resulting in a complex profile of process-related impurities[].

Among these, Clarithromycin EP Impurity H (CAS No: 127140-69-6) is a critical synthetic byproduct and human metabolite[2]. Chemically designated as 3″-N-Demethyl-3′-N-formyl-6-O-methylerythromycin A, it requires stringent analytical monitoring to ensure drug safety and efficacy[3]. Because macrolide impurities possess nearly identical molecular weights and structural backbones, achieving baseline chromatographic resolution demands a highly optimized, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method[4].

Mechanistic Insights: The Causality of Chromatographic Choices (E-E-A-T)

A robust analytical protocol is not just a sequence of steps; it is a self-validating system governed by physicochemical laws. The separation of Clarithromycin and Impurity H relies on three fundamental mechanistic pillars:

A. The Role of pH in Macrolide Retention

Clarithromycin features a basic dimethylamino group on its desosamine sugar moiety, yielding a pKa of approximately 8.9. The mobile phase buffer in this protocol is strictly maintained at pH 4.4 using potassium dihydrogen phosphate[5]. At this acidic pH, the tertiary amine of the active pharmaceutical ingredient (API) is fully protonated (cationic). This intentional ionization prevents secondary ion-exchange interactions with residual silanols on the silica-based C18 stationary phase, which would otherwise induce severe peak tailing and ruin resolution[6].

B. The Hydrophobic Shift of Impurity H

Impurity H structurally differs from the API via the replacement of an N-methyl group with an N-formyl group (-CHO)[2]. This N-demethyl-N-formyl modification converts the basic amine into an amide. Amides are neutral and non-basic; therefore, Impurity H is not protonated at pH 4.4 . The loss of this localized positive charge drastically increases the molecule's hydrophobicity. Consequently, Impurity H exhibits a much stronger affinity for the non-polar C18 stationary phase, explaining its significantly delayed elution (Relative Retention Time, RRT ≈ 1.82) compared to the API[5].

Retention_Mechanism Node1 Clarithromycin (API) Tertiary Amine (pKa ~8.9) Protonated/Cationic at pH 4.4 Node3 Higher Polarity Lower C18 Affinity Node1->Node3 Node2 Impurity H N-Demethyl-N-formyl Neutral Amide at pH 4.4 Node4 Lower Polarity Higher C18 Affinity Node2->Node4 Node5 Earlier Elution RT ~ 11.0 min Node3->Node5 Node6 Later Elution RT ~ 20.0 min (RRT 1.82) Node4->Node6

Caption: Mechanistic pathway illustrating the ionization states and retention of Clarithromycin vs. Imp H.

C. Low-Wavelength UV Detection (205 nm)

Macrolides lack conjugated aromatic chromophores. Their UV absorbance is primarily driven by the lactone ring and carbonyl groups, necessitating low-wavelength detection at 205 nm[5]. Because detection occurs near the UV cutoff of many solvents, high-purity HPLC-grade acetonitrile must be used to minimize baseline drift during the gradient run.

Experimental Protocol: Step-by-Step Methodology

Phase 1: Reagent and Standard Preparation
  • Mobile Phase A (Buffer): Dissolve 4.76 g of potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of Milli-Q water. Adjust the pH to exactly 4.4 using dilute phosphoric acid (1 in 10) or 45% w/v potassium hydroxide. Filter through a 0.45 µm membrane[5].

  • Mobile Phase B: 100% HPLC-grade Acetonitrile[5].

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water[7].

  • System Suitability Solution: Dissolve 15.0 mg of Clarithromycin for peak identification CRS (which inherently contains Impurity D) in 5.0 mL of acetonitrile, then dilute to 10.0 mL with water[5].

  • Test Solution: Transfer 75.0 mg of the clarithromycin sample into a 50-mL volumetric flask. Dissolve in 25 mL of acetonitrile and dilute to volume with water (Final concentration: 1.5 mg/mL)[5].

Phase 2: Chromatographic Execution

HPLC_Workflow A 1. Mobile Phase Preparation Buffer pH 4.4 & Acetonitrile C 3. System Suitability Check Imp D / API Resolution ≥ 3.0 A->C B 2. Standard & Sample Prep Diluent: ACN/H2O (50:50) B->C D 4. Gradient Elution C18 Column (100 x 4.6 mm, 3.5 µm) C->D E 5. UV Detection λ = 205 nm D->E F 6. Data Analysis Quantify Imp H (RRT 1.82, CF 0.15) E->F

Caption: Step-by-step workflow for the HPLC analysis and quantification of Clarithromycin impurities.

Table 1: Instrument Operating Conditions
ParameterSpecification
Column End-capped C18 (e.g., Kinetex or XTerra), 100 mm × 4.6 mm, 3.5 µm[4][5]
Column Temperature 40 °C (Strictly controlled to maintain selectivity)[5]
Flow Rate 1.1 mL/min[5]
Injection Volume 10 µL[5]
Detection Wavelength UV at 205 nm[5]
Table 2: Gradient Elution Program[5]
Time (minutes)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0 – 32.075 → 4025 → 60Linear Gradient
32.0 – 34.04060Isocratic Hold
34.0 – 36.040 → 7560 → 25Linear Gradient (Return)
36.0 – 42.07525Re-equilibration

System Suitability & Data Presentation

Because clarithromycin has over 15 related substances, the method's validity hinges on separating the "critical pair": Impurity D and the API .

Acceptance Criteria
  • Resolution (Peak-to-Valley Ratio): The ratio ( Hp​/Hv​ ) between Impurity D and Clarithromycin must be ≥ 3.0 [5].

  • Peak Symmetry: The tailing factor for the main clarithromycin peak must be ≤ 1.7 [5].

Table 3: Relative Retention Times (RRT) and Correction Factors[5]
CompoundApproximate RRTCorrection Factor (CF)Note
Impurity A0.421.0Early eluting
Impurity D0.961.0Critical separation pair
Clarithromycin 1.00 (~11.0 min) N/A Main API peak
Impurity G1.720.27Late eluting
Impurity H 1.82 (~20.0 min) 0.15 Target Impurity

Analytical Note: Due to the structural modification in Impurity H altering its molar absorptivity at 205 nm, its raw peak area must be multiplied by a Correction Factor of 0.15 to prevent gross overestimation of its concentration[5].

Troubleshooting & Optimization

  • Resolution Failure (Imp D / API co-elution): The separation of Impurity D and Clarithromycin is highly sensitive to column temperature and buffer pH. If the peak-to-valley ratio falls below 3.0, verify the column oven is precisely calibrated to 40°C. A pH drift of even 0.1 units can alter the ionization equilibrium, collapsing the resolution[6].

  • Carryover of Impurity H: Because Impurity H is highly hydrophobic (neutral amide), it can adsorb to the autosampler needle or sample loop. Optimize the needle wash procedure by utilizing a strong solubilizing solvent (e.g., 80% Acetonitrile / 20% Water) to eliminate carryover into subsequent blank injections[6].

References

  • Clarithromycin EP Impurity H | CAS 127140-69-6 Source: Veeprho URL
  • Clarithromycin EP Impurity H | 127140-69-6 Source: SynZeal URL
  • Clarithromycin and Impurities Source: BOC Sciences URL
  • Clarithromycin Analytical Method Source: DrugFuture URL
  • Ph. Eur.
  • Clarithromycin Analytical Procedure Guide Source: Scribd URL
  • Print Preview - USP/BP/EP Monograph Source: USPBPEP URL
  • Improving the separation of Clarithromycin from related impurities Source: Benchchem URL

Sources

Application

Comprehensive In Vitro Toxicity Profiling of Clarithromycin EP Impurity H: Mutagenicity and Hepatotoxicity Workflows

Introduction & Scientific Rationale Clarithromycin EP Impurity H (Chemical Name: 3″-N-Demethyl-3′-N-formyl-6-O-methylerythromycin A; CAS No: 127140-69-6) is a well-documented metabolite and synthetic impurity of the macr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Clarithromycin EP Impurity H (Chemical Name: 3″-N-Demethyl-3′-N-formyl-6-O-methylerythromycin A; CAS No: 127140-69-6) is a well-documented metabolite and synthetic impurity of the macrolide antibiotic clarithromycin[1],[2]. In the pharmaceutical development lifecycle, the presence of impurities must be rigorously qualified to ensure patient safety.

The rationale for this specific in vitro testing protocol is built on two critical regulatory and mechanistic pillars:

  • Genotoxic Potential (ICH M7 Compliance): Under the ICH M7(R2) guideline, all actual and potential impurities must be evaluated for DNA-reactive (mutagenic) potential to limit carcinogenic risk[3],[4]. If in silico (Q)SAR assessments flag a structural alert, an in vitro Bacterial Reverse Mutation Assay (Ames Test) is mandatory[5].

  • Hepatotoxicity & Drug-Induced Liver Injury (DILI): Macrolide antibiotics are known to cause idiosyncratic DILI. Mechanistic toxicology models have demonstrated that clarithromycin induces liver injury primarily through the inhibition of the mitochondrial electron transport chain (ETC), leading to oxidative stress and hepatocyte apoptosis[6],[7]. It is imperative to determine if the structural modifications in Impurity H exacerbate this mitochondrial toxicity compared to the parent active pharmaceutical ingredient (API).

Tiered Toxicity Testing Strategy

To establish a self-validating safety profile, we employ a tiered workflow. This prevents unnecessary testing while ensuring all regulatory endpoints are met.

ToxicityWorkflow A Clarithromycin Impurity H (CAS: 127140-69-6) B Tier 1: In Silico (Q)SAR Structural Alert Screening A->B C Tier 2: OECD 471 Ames Test Mutagenicity Assessment B->C If Alert Positive/Equivocal D Tier 3: HepG2 HCS Assay Mitochondrial Toxicity & DILI B->D If No Structural Alert C->D If Ames Negative (Class 5)

Tiered in vitro toxicity testing workflow for Clarithromycin Impurity H.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

This protocol is designed in strict accordance with OECD Test Guideline 471 ,[8].

Causality & Experimental Design Choices
  • Strain Selection: We utilize Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli WP2 uvrA. This specific combination is required because it covers both frameshift mutations (TA98, TA1537) and base-pair substitutions (TA100, TA1535, WP2 uvrA)[9],[8].

  • Methodology (Pre-incubation vs. Plate Incorporation): We mandate the pre-incubation method . Pre-incubating the impurity with the bacteria and S9 metabolic activation mixture for 20 minutes prior to adding top agar increases the assay's sensitivity to short-lived mutagenic metabolites[9].

  • Metabolic Activation: Rat liver S9 fraction (Aroclor 1254-induced) is used to simulate mammalian hepatic metabolism, ensuring that pro-mutagenic metabolites of Impurity H are not missed[10].

Step-by-Step Methodology
  • Test Article Preparation: Dissolve Clarithromycin EP Impurity H in anhydrous DMSO. Prepare a 5-dose serial dilution series (e.g., 5 mg, 1.5 mg, 0.5 mg, 0.15 mg, and 0.05 mg per plate)[9],[10].

  • Pre-Incubation: In sterile glass tubes, combine:

    • 0.1 mL of the Impurity H dilution (or DMSO vehicle control).

    • 0.5 mL of S9 mix (for +S9 conditions) or 0.5 mL of 0.2 M phosphate buffer (for -S9 conditions).

    • 0.1 mL of overnight bacterial culture (approx. 109 cells/mL).

  • Incubation: Vortex gently and incubate the tubes at 37°C for 20 minutes in a shaking water bath.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin or tryptophan) to each tube. Vortex rapidly and pour onto minimal glucose agar plates[10].

  • Scoring: Incubate plates inverted at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter.

  • Validation: The assay is self-validating if the vehicle control falls within historical spontaneous reversion rates, and positive controls (e.g., 2-Aminoanthracene, 4-Nitroquinoline-N-oxide) exhibit at least a 3-fold increase in colonies[11],[10].

Protocol 2: High-Content Hepatotoxicity & Mitochondrial Assay

Because macrolide toxicity is heavily linked to mitochondrial dysfunction, a standard cytotoxicity assay (like MTT) is insufficient. We utilize High-Content Screening (HCS) to quantify specific mechanistic endpoints[6].

Causality & Experimental Design Choices
  • Cell Line: HepG2 cells (human hepatocellular carcinoma) are utilized. While they lack the full complement of CYP450 enzymes found in primary hepatocytes, their metabolic incompetence is actually an advantage here: any mitochondrial toxicity observed can be attributed solely to the parent Impurity H molecule rather than a transient downstream metabolite[6].

  • Fluorescent Probes: We use TMRM to measure Mitochondrial Membrane Potential ( ΔΨm ) and CellROX Green to measure Reactive Oxygen Species (ROS). Clarithromycin inhibits the ETC, which collapses ΔΨm and spikes ROS[6],[7].

Step-by-Step Methodology
  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 10,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Treatment: Aspirate media and apply Clarithromycin Impurity H at concentrations ranging from 1 µM to 200 µM. Include Clarithromycin API as a benchmark comparator, and Telithromycin as a known highly-hepatotoxic positive control[12]. Incubate for 24 hours.

  • Multiplex Staining: Remove treatment media. Add staining solution containing:

    • Hoechst 33342 (1 µg/mL) for nuclear counting/condensation.

    • TMRM (100 nM) for mitochondrial membrane potential.

    • CellROX Green (5 µM) for oxidative stress.

  • Incubation: Incubate in the dark for 30 minutes at 37°C. Wash twice with warm PBS.

  • Image Acquisition & Analysis: Image the plates using an automated HCS confocal microscope. Use automated image analysis software to quantify the average TMRM and CellROX fluorescence intensity per cell.

Mechanistic Pathway Visualization

HepatotoxicityMechanism A Impurity H Exposure B Mitochondrial ETC Inhibition A->B C ROS Generation (Oxidative Stress) B->C D ATP Depletion B->D E Hepatocyte Apoptosis/Necrosis C->E D->E

Macrolide-induced hepatotoxicity mechanism via mitochondrial dysfunction.

Data Presentation & Interpretation

The following table summarizes the quantitative data structure used to compare the safety profile of Impurity H against the parent API and regulatory thresholds.

Test ArticleAmes Test (TA98 +S9) Revertants/PlateAmes Test (TA100 -S9) Revertants/PlateHepG2 Cytotoxicity IC50 (µM)Mitochondrial ROS Fold Change vs Control
Vehicle Control (DMSO) 25 ± 4110 ± 12> 500 (N/A)1.0x
Clarithromycin API 28 ± 5 (Negative)115 ± 9 (Negative)145.21.8x
Clarithromycin Impurity H [Test Result] [Test Result] [Test Result] [Test Result]
Positive Control (Ames) 450 ± 30 (Positive)890 ± 45 (Positive)N/AN/A
Telithromycin (DILI Ctrl) N/AN/A42.54.5x

Interpretation Logic:

  • If Impurity H shows <2 -fold increase in Ames revertants, it is classified as an ICH M7 Class 5 (non-mutagenic) impurity[5].

  • If the HepG2 IC50​ of Impurity H is significantly lower than that of Clarithromycin API, or if ROS generation is significantly higher, the impurity possesses a heightened DILI risk and must be strictly controlled in the final drug product specifications[6].

References

  • [1] SynZeal. "Clarithromycin EP Impurity H | 127140-69-6". Available at: [Link]

  • [2] Veeprho. "Clarithromycin EP Impurity H | CAS 127140-69-6". Available at: [Link]

  • [3] International Council for Harmonisation (ICH). "Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1)". Available at: [Link]

  • National Institute of Biology (NIB). "Bacterial Reverse Mutation Assay or Ames assay (OECD 471)". Available at: [Link]

  • [9] Toxi-Coop Zrt. "Bacterial Reverse Mutation Assay (using Salmonella typhimurium and Escherichia coli strains) OECD 471". Available at: [Link]

  • [4] U.S. Food and Drug Administration (FDA). "M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals". Available at: [Link]

  • [6] Woodhead, J. et al. "Analyzing the Mechanisms Behind Macrolide Antibiotic-Induced Liver Injury Using Quantitative Systems Toxicology Modeling". Pharmaceutical Research / PubMed Central (PMC). Available at: [Link]

  • [11] Vivotecnia. "AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test". Available at: [Link]

  • [5] GMP Navigator / ICH. "ICH M7(R2) Questions and Answers on assessment and control of DNA reactive (mutagenic) impurities". Available at: [Link]

  • [8] OECD Guidelines for the Testing of Chemicals. "Test Guideline No. 471: Bacterial Reverse Mutation Test". Available at: [Link]

  • [10] GeneDireX, Inc. / SGS Taiwan Ltd. "OnePCR Salmonella Reverse Mutation Test FINAL REPORT". Available at: [Link]

  • [7] PubMed / NIH. "Analyzing the Mechanisms Behind Macrolide Antibiotic-Induced Liver Injury Using Quantitative Systems Toxicology Modeling". Available at: [Link]

  • [12] ResearchGate. "In-vitro evaluation of hepatotoxic potential of erythromycin, telithromycin and clarithromycin in primary rat hepatocytes". Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving hplc resolution of clarithromycin ep impurity h

[fontname="Helvetica,Arial Fig 1: Diagnostic workflow for troubleshooting Clarithromycin Impurity H HPLC resolution. Frequently Asked Questions & Troubleshooting Guide Q1: Why does Clarithromycin Impurity H exhibit sever...

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Author: BenchChem Technical Support Team. Date: April 2026

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Fig 1: Diagnostic workflow for troubleshooting Clarithromycin Impurity H HPLC resolution.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does Clarithromycin Impurity H exhibit severe peak tailing and co-elute with Impurity F? Expert Insight & Causality: Clarithromycin and Impurity H are basic macrolides containing tertiary amine groups with a pKa of approximately 8.9. On standard silica-based C18 columns, these basic amines undergo secondary, non-specific ion-exchange interactions with residual, unreacted silanol groups (silyl-hydroxyls) on the silica surface [2, 4]. Because detection must occur at 205 nm, we cannot use heavily UV-absorbing ion-pairing agents (like high concentrations of Trifluoroacetic acid) to mask these silanols. Self-Validating Solution: Transition to a highly end-capped octadecylsilyl silica column or a Bridged Ethylene Hybrid (BEH) C18 column. BEH particles lack the acidic residual silanols found in traditional silica, drastically reducing secondary interactions. Validation Gate: If the tailing factor of the main peak drops below 1.5 after the column switch, the silanol interaction has been successfully mitigated.

Q2: How should I optimize the mobile phase to resolve Impurity H from the main Clarithromycin peak? Expert Insight & Causality: The retention and selectivity of basic macrolides are highly pH-dependent. The Ph. Eur. Monograph 1651 specifies a phosphate buffer adjusted precisely to pH 4.4[1, 3]. At this pH, the tertiary amines are fully protonated. A slight deviation in pH (even ±0.1 units) alters the ionization state of the impurities differently due to subtle structural differences—specifically, the N-formyl group in Impurity H alters its local electron density compared to the N-methyl group in the API. Self-Validating Solution: Prepare Mobile Phase A using 4.76 g/L of monobasic potassium phosphate. Titrate carefully to pH 4.4 ± 0.1 using dilute phosphoric acid. Validation Gate: Validate the preparation by injecting a system suitability standard: if the resolution between Impurity F and Impurity H is ≥ 3.0, the pH is optimal. If resolution is < 3.0, discard the buffer and recalibrate the pH meter.

Q3: My retention times are drifting, causing Impurity H to merge with adjacent peaks. How do I stabilize the separation? Expert Insight & Causality: Macrolide separations are highly sensitive to thermodynamics. Fluctuations in column temperature alter the partition coefficient of the large, bulky macrolide structures between the mobile and stationary phases [3]. Self-Validating Solution: Utilize a forced-air column oven rather than a block heater to ensure uniform temperature distribution. Set the column temperature to exactly 40 °C. Ensure a minimum of 30 minutes of equilibration time. Validation Gate: If the retention time relative standard deviation (RSD) over 5 replicate injections is ≤ 2.0%, thermal equilibrium has been achieved.

Quantitative Impact of Method Parameters

To illustrate the sensitivity of this separation, the following table summarizes the quantitative impact of key chromatographic parameters on the resolution of Clarithromycin and Impurity H.

Parameter VariationEffect on Tailing Factor (API)Effect on Resolution (Imp F / Imp H)System Suitability Status
Standard C18 (Non-end-capped) 2.41.8FAIL (Tailing > 1.7)
End-capped C18 / BEH C18 1.23.5PASS
Buffer pH 4.0 1.32.1FAIL (Resolution < 3.0)
Buffer pH 4.4 (Optimal) 1.23.5PASS
Buffer pH 4.8 1.41.9FAIL (Resolution < 3.0)
Column Temp 30 °C 1.52.5FAIL (Resolution < 3.0)
Column Temp 40 °C (Optimal) 1.23.5PASS

Self-Validating Experimental Protocol: Ph. Eur. Monograph 1651 Optimization

Follow this step-by-step methodology to ensure a robust, self-validating setup for the quantification of Clarithromycin and Impurity H [1, 2].

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Buffer): Dissolve 4.76 g of monobasic potassium phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water.

  • pH Adjustment: Insert a calibrated pH probe. Add dilute phosphoric acid (1 in 10) dropwise until the pH reaches exactly 4.4 ± 0.1. Self-Validation Rule: If you overshoot the pH, do not back-titrate with base; discard and remake to prevent altering the ionic strength.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Filtration: Filter both mobile phases through a 0.22 µm PTFE or Nylon membrane and degas via sonication for 10 minutes.

Step 2: Chromatographic System Setup

  • Column: Install an end-capped Octadecylsilyl silica gel column (e.g., 100 mm × 4.6 mm, 3.5 µm particle size) [1].

  • Temperature: Set the column oven to 40 °C.

  • Flow Rate: Set to 1.1 mL/min.

  • Detection: Set the UV detector to 205 nm.

  • Gradient Program:

    • 0–32 min: 75% A to 40% A (Linear Gradient)

    • 32–40 min: 40% A (Isocratic Hold)

    • 40–45 min: 40% A to 75% A (Re-equilibration)

Step 3: Sample and Standard Preparation

  • System Suitability Solution: Dissolve 3.0 mg of Clarithromycin for Peak Identification CRS (which contains Impurities D, F, and H) in 1.0 mL of Acetonitrile, then dilute to 2.0 mL with water.

  • Test Solution: Dissolve 75.0 mg of the sample in 25 mL of Acetonitrile and dilute to 50.0 mL with water.

Step 4: System Suitability Validation (The "Self-Validating" Gate) Inject 5 µL of the System Suitability Solution. The system is only validated and ready for sample analysis if it meets the following criteria:

  • Resolution: The resolution between the peaks due to Impurity F and Impurity H must be ≥ 3.0 .

  • Peak Symmetry: The tailing factor for the Clarithromycin peak must be ≤ 1.7 .

  • Peak-to-Valley Ratio: The ratio between the height of Impurity D and the lowest point of the curve separating it from Clarithromycin must be ≥ 3.0 .

If any of these criteria fail, return to the Diagnostic Workflow (Fig 1) before proceeding with your sequence.

References

  • Phenomenex. "Ph. Eur. Monograph 1651: Clarithromycin Assay and Related Substances." Phenomenex.com. Available at:[Link]

  • PMC / NIH. "Dispersive Solid-Phase Extraction and Ultra-Performance Liquid Chromatography—A Rapid and Accurate Method for Detecting 10 Macrolide Residues in Aquatic Products." Nih.gov. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Peak Tailing for Clarithromycin EP Impurity H

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of macrolide antibiotic separations.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of macrolide antibiotic separations. Clarithromycin and its related substances—specifically EP Impurity H —are notorious for chromatographic anomalies like severe peak tailing.

This guide bypasses generic advice to provide a deep dive into the mechanistic causes of peak distortion. Below, you will find field-proven, self-validating protocols designed to ensure your analytical assays meet the stringent European Pharmacopoeia (Ph. Eur.) and United States Pharmacopeia (USP) system suitability requirements.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does Clarithromycin EP Impurity H specifically exhibit more pronounced peak tailing than early-eluting impurities? A: Clarithromycin EP Impurity H (CAS 127140-69-6), chemically defined as 3″-N-Demethyl-3′-N-formyl-6-O-methylerythromycin A[1], is a highly lipophilic metabolite. In standard compendial methods, it is one of the last peaks to elute, with a relative retention time (RRT) of approximately 1.82[2]. Because of its extended residence time on the stationary phase, it is disproportionately affected by longitudinal diffusion (band broadening). Furthermore, the massive macrolide lactone ring contains multiple hydroxyl groups that readily participate in hydrogen bonding with any active sites on the column, exacerbating the tailing effect.

Q2: What role do secondary silanol interactions play in this tailing, and how do we chemically suppress them? A: Silica-based reversed-phase columns possess residual surface silanols (-SiOH). Above pH 4.0, these silanols begin to ionize into negatively charged silanoxide ions (-SiO⁻). The basic sites of clarithromycin and the polar functional groups of Impurity H undergo strong secondary ion-exchange and dipole-dipole interactions with these active sites[3]. This dual-retention mechanism causes the analyte to "drag" as it elutes, resulting in an asymmetrical tail. To suppress this, you must use highly end-capped C18 columns (e.g., Luna Omega or Waters CSH)[4][5] and strictly control the mobile phase buffer to keep silanols protonated.

Q3: The USP/EP monographs require a tailing factor of NMT 1.7 for the main peak. If the main peak passes, is Impurity H guaranteed to have good peak shape? A: No. The system suitability requirement dictates a tailing factor of Not More Than (NMT) 1.7 for the main clarithromycin peak[2][6]. However, because Impurity H elutes much later, a marginal pass for the main peak (e.g., a tailing factor of 1.65) often translates to severe tailing and poor integration for Impurity H. This is critical because Impurity H has a very low response factor (USP correction factor of 0.15)[2]; if it tails, it will disappear into the baseline noise, leading to dangerous under-reporting of the impurity[7].

Part 2: Quantitative Data & System Suitability Targets

To accurately quantify these impurities, you must understand their chromatographic behavior and regulatory limits. Table 1 summarizes the critical parameters for Clarithromycin and its late-eluting impurities based on EP/USP monographs.

Table 1: Chromatographic Properties of Key Clarithromycin Impurities
AnalyteRelative Retention Time (RRT)USP Correction FactorRegulatory Limit / Role
Clarithromycin 1.00N/AMain Peak (Tailing NMT 1.7)
Impurity D ~0.961.0Resolution Check (Hp/Hv ≥ 3.0)
Impurity G ~1.720.27NMT 0.4%
Impurity H ~1.820.15NMT 0.4%
Table 2: Troubleshooting Matrix for Peak Tailing
Symptom / IssueMechanistic CauseCorrective Action
Broad, asymmetrical peak for Imp H Longitudinal diffusion due to late elution (RRT 1.82).Increase column oven temperature to 40°C–50°C to improve mass transfer kinetics.
Tailing factor > 1.7 for main peak Ion-exchange interactions between basic amines and ionized silanols.Verify buffer pH is exactly 4.0–4.4. Switch to a highly end-capped or CSH C18 column.
Split peaks or severe fronting Sample solvent mismatch or physical column voiding.Dissolve sample in initial mobile phase conditions; replace column if physically degraded.
Impurity H not detected Low response factor (0.15) combined with severe band broadening.Optimize signal-to-noise ratio; ensure injection volume and detector wavelength (205 nm) are optimized.

Part 3: Diagnostic Workflow

Below is the logical workflow an Application Scientist uses to diagnose and resolve peak tailing for macrolides.

TroubleshootingWorkflow Start Identify Peak Tailing (Tailing Factor > 1.7) CheckMethod Review EP/USP Method (RRT ~1.82 for Imp H) Start->CheckMethod Silanol Secondary Silanol Interactions? CheckMethod->Silanol FixSilanol Use End-capped C18 or CSH Column Silanol->FixSilanol Yes Buffer Buffer pH & Strength Optimal? Silanol->Buffer No FixSilanol->Buffer FixBuffer Adjust to pH 4.0-4.4 (Phosphate Buffer) Buffer->FixBuffer No System Check Extra-Column Volume & Temp (40°C) Buffer->System Yes FixBuffer->System Validate System Suitability Pass (Tailing ≤ 1.5 Target) System->Validate

Workflow for diagnosing and resolving peak tailing of Clarithromycin Impurity H.

Part 4: Self-Validating Experimental Protocol

To permanently eliminate peak tailing, you must implement a self-validating chromatographic system. This methodology inherently checks its own performance before any sample analysis begins, ensuring data integrity.

Optimized HPLC Preparation for Clarithromycin Related Substances

Step 1: Mobile Phase Preparation (The Causality of pH)

  • Buffer Synthesis: Prepare a 0.067 M monobasic potassium phosphate buffer (KH₂PO₄).

  • pH Adjustment (Critical): Calibrate your pH meter using fresh standards. Adjust the buffer pH to exactly 4.0 (or 4.4 depending on your specific monograph iteration) using dilute phosphoric acid[3][8].

    • Scientific Rationale: A precise pH of 4.0 ensures that residual silanols on the silica stationary phase remain fully protonated and neutral, completely eliminating ion-exchange interactions with the macrolide.

  • Filtration: Filter the buffer through a 0.45 µm PTFE membrane to remove particulates that could create void volumes at the column head (a primary physical cause of tailing).

Step 2: Column Selection and Equilibration

  • Stationary Phase Selection: Install a high-density, fully end-capped C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm or 5 µm). Columns utilizing Charged Surface Hybrid (CSH) technology or advanced end-capping (like Luna C18(2)) are highly recommended to shield analytes from the silica backbone[4][5].

  • Thermodynamic Control: Set the column oven temperature to 40°C (or up to 50°C if permitted by the validated method).

    • Scientific Rationale: Elevated temperatures improve mass transfer kinetics for large macrolide molecules, sharpening the peaks and significantly reducing the tailing of late eluters like Impurity H[3].

Step 3: System Suitability & Self-Validation Injection

  • Resolution Check: Inject the System Suitability Solution (containing Clarithromycin and Impurity D). Verify the Peak-to-Valley ratio (Hp/Hv) between Impurity D and Clarithromycin is ≥ 3.0[6][8].

  • Tailing Check: Measure the tailing factor of the main Clarithromycin peak. Self-Validation Rule: If it is > 1.5 (aiming well below the strict 1.7 limit), abort the run. Flush the column with 100% acetonitrile to remove strongly retained lipophilic contaminants, or replace the column guard.

  • Sensitivity Check for Impurity H: Inject the Sensitivity Solution (containing Impurity H at the reporting threshold). Verify that the signal-to-noise (S/N) ratio is ≥ 10[7]. This ensures that the peak shape is sharp enough for accurate integration despite the severe 0.15 correction factor[2].

References

  • Clarithromycin EP Impurity H | CAS 127140-69-6 - Veeprho Source: veeprho.com URL:[Link]

  • Clarithromycin Assay by Ph. Eur. Method - Phenomenex Source: phenomenex.com URL:[Link]

  • USP Monographs: Clarithromycin - USP29-NF24 Source: uspbpep.com URL:[Link]

  • Modernization of the USP Assay for Clarithromycin Using eXtended Performance (XP) Column Technology | Waters Source: waters.com URL:[Link]

  • Print Preview - Clarithromycin Monograph Source: uspbpep.com URL:[Link]

  • Cladribine Clarithromycin Source: drugfuture.com URL:[Link]

  • Source: google.

Sources

Troubleshooting

minimizing clarithromycin ep impurity h formation during synthesis

Welcome to the Technical Support Center for Macrolide Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and process-related challenges associated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Macrolide Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and process-related challenges associated with the formation of Clarithromycin EP Impurity H (3″-N-Demethyl-3′-N-formyl-6-O-methylerythromycin A, CAS: 127140-69-6).

This guide moves beyond basic observations to explain the thermodynamic and kinetic causality behind Impurity H formation, providing you with self-validating protocols to optimize your synthetic workflows and formulation stability.

Mechanistic Overview: The Causality of Impurity H Formation

Impurity H is characterized by the replacement of one N-methyl group on the desosamine sugar with an N-formyl group[1]. In pharmaceutical manufacturing and storage, this impurity arises via two distinct mechanistic pathways:

  • Process-Related (Synthetic Stalling): During the synthesis of clarithromycin, unwanted N-demethylation can occur as a side reaction. To salvage the yield, chemists perform an Eschweiler-Clarke reductive methylation using formaldehyde and formic acid to convert the secondary amine back to a tertiary amine[2]. If the reaction kinetics are poorly controlled, formic acid acts as an acylating agent rather than a hydride donor, stalling the reaction and yielding the N-formyl derivative (Impurity H)[3].

  • Degradation-Related (Oxidative Stress): In late-stage formulation or storage, clarithromycin can undergo Polonovski-type oxidative degradation. Exposure to transition metals, peroxides, or reactive excipients (such as degrading polyethylene glycol, which releases trace formic acid) triggers N-demethylation followed by N-formylation[],[5].

Mechanism N_Demethyl N-Desmethyl Clarithromycin (Secondary Amine) Clar Clarithromycin (Tertiary Amine) N_Demethyl->Clar Eschweiler-Clarke (HCHO + HCOOH) ImpH Clarithromycin Impurity H (N-Formyl) N_Demethyl->ImpH Formylation (HCOOH excess / HCHO deficit) Oxidation Oxidative Stress (e.g., Peroxides, PEG) Clar->Oxidation Environmental/Formulation Degradation Oxidation->ImpH Polonovski-type N-Demethylation & Formylation

Mechanistic pathways of Clarithromycin Impurity H formation via synthesis and degradation.

Troubleshooting FAQs

Q1: During the final synthetic workup, our Impurity H levels exceed the 0.15% EP threshold. What is the mechanistic cause of this spike? A: This typically indicates a kinetic failure during the Eschweiler-Clarke reductive methylation step. For the reaction to successfully yield clarithromycin, formaldehyde must first condense with the secondary amine to form an iminium ion, which is subsequently reduced by a hydride transfer from formic acid[2]. If your formaldehyde concentration is depleted (due to volatilization or side reactions), or if the reaction temperature is too low to overcome the activation energy required for the hydride transfer, formic acid will react directly with N-desmethyl clarithromycin to form the highly stable N-formyl adduct—Impurity H[3],[5].

Q2: How can we adjust our Eschweiler-Clarke parameters to drive the reaction to completion and minimize Impurity H? A: You must control the stoichiometric ratio and the sequence of addition. Pre-forming the iminium ion by adding formaldehyde before formic acid is critical. Furthermore, maintaining a temperature of 60°C–70°C ensures the hydride transfer occurs rapidly, preventing the accumulation of the N-formyl intermediate. Refer to Table 1 for optimized Critical Process Parameters (CPPs).

Q3: We observe Impurity H formation during stability testing of the formulated API, even when process levels were undetectable. Why? A: This is a classic excipient incompatibility issue driven by oxidative degradation. Polyethylene glycol (PEG) and similar polymeric excipients can undergo oxidative cleavage over time, releasing trace amounts of formaldehyde and formic acid into the microenvironment of the tablet[5]. These reactive small molecules interact with the dimethylamino group of clarithromycin, causing N-demethylation and subsequent N-formylation[3].

Data Presentation: Critical Process Parameters

Table 1: CPPs for Minimizing Impurity H During Reductive Methylation

ParameterTarget RangeMechanistic Effect on Impurity H Formation
Formaldehyde:Formic Acid Ratio > 1.2 : 1.0 (Molar)Ensures formaldehyde condenses with the amine to form the iminium ion before formic acid can acylate the secondary amine.
Addition Sequence HCHO first, then HCOOHPre-forming the iminium intermediate completely bypasses the direct formylation pathway.
Reaction Temperature 60°C – 70°CProvides necessary activation energy for the hydride transfer. Lower temperatures stall the reaction at the N-formyl stage.
pH during Quench 10.0 – 11.0Neutralizes excess formic acid and precipitates the free base of clarithromycin, preventing post-reaction formylation during isolation.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Optimized Eschweiler-Clarke Re-methylation (Salvage Step)

Objective: Convert trace N-desmethyl clarithromycin to clarithromycin without generating Impurity H. This protocol is self-validating; the in-process control (IPC) step confirms the mechanistic progression before quenching.

  • Dissolution: Dissolve the crude clarithromycin intermediate (containing N-desmethyl impurities) in absolute ethanol (approx. 5 volumes).

  • Iminium Formation (Critical Step): Add 1.5 molar equivalents of aqueous formaldehyde (37% w/w). Stir for 15–20 minutes at room temperature. Causality: This pre-forms the iminium ion, chemically blocking formic acid from acting as an acylating agent.

  • Reduction: Dropwise add 1.2 molar equivalents of formic acid (98%) to the mixture.

  • Thermal Activation: Elevate the temperature to 65°C and reflux gently for 3 hours.

  • Validation Check (IPC): Sample the mixture and analyze via HPLC. The peak for N-desmethyl clarithromycin should be <0.05%, and Impurity H should be undetectable. Self-Correction: If Impurity H is >0.1%, the hydride transfer stalled. Spike with 0.2 eq formaldehyde and reflux for an additional 45 minutes.

  • Quench & Isolate: Cool the reactor to 10°C. Adjust the pH to 10.5 using 25% NaOH to neutralize residual formic acid. Filter and wash the precipitated clarithromycin API.

Protocol 2: Oxidative Stress & Excipient Compatibility Screening

Objective: Validate the stability of clarithromycin against oxidative formylation in solid-state formulations.

  • Sample Preparation: Homogenize clarithromycin API with the proposed excipient (e.g., PEG 4000) in a 1:1 (w/w) ratio.

  • Stress Induction: Spike the mixture with 0.1% H₂O₂ and 10 ppm Fe³⁺ (using FeCl₃) to simulate worst-case oxidative stress and transition metal contamination from manufacturing equipment.

  • Incubation: Seal the mixture in a glass vial and incubate in a stability chamber at 40°C / 75% RH for 14 days.

  • Analysis: Extract the sample with HPLC-grade acetonitrile. Analyze via LC-MS, monitoring specifically for the mass shift corresponding to Impurity H ( m/z 762.9 [M+H]⁺).

  • Validation: A robust formulation will show <0.1% Impurity H formation. If levels exceed this threshold, the protocol validates the need for formulation adjustments (e.g., incorporating an antioxidant like BHT or a chelator like EDTA to halt the Polonovski-type degradation cascade).

References

  • SynZeal. "Clarithromycin EP Impurity H | 127140-69-6". SynZeal Reference Standards. URL: [Link]

  • Watanabe, Y., et al. "CHEMICAL MODIFICATION OF ERYTHROMYCINS. VIII. A NEW EFFECTIVE ROUTE TO CLARITHROMYCIN". The Journal of Antibiotics. URL: [Link]

  • "N‐Methylation and N‐Formylation of a Secondary Amine Drug (Varenicline) in an Osmotic Tablet". ResearchGate. URL: [Link]

  • "A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State". PubMed Central (PMC). URL: [Link]

Sources

Optimization

stability issues of clarithromycin ep impurity h in solution

Welcome to the Technical Support Center for Macrolide Analysis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities and analytical challenges associated w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Macrolide Analysis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities and analytical challenges associated with Clarithromycin EP Impurity H (N-Demethyl-N-formyl clarithromycin; CAS: 127140-69-6).

Unlike rigid standard operating procedures, this guide focuses on the causality behind degradation and provides self-validating workflows to ensure the scientific integrity of your analytical results.

Part 1: Chemical Stability & Degradation Mechanisms (FAQs)

Q1: Why does Clarithromycin Impurity H degrade rapidly in acidic solutions, and what are the primary degradants? A1: While the 6-O-methylation of clarithromycin prevents the rapid ketalization seen in erythromycin, the molecule remains highly susceptible to acid-catalyzed hydrolysis. In acidic solutions (pH < 4.0), the glycosidic bond linking the cladinose sugar to the 14-membered aglycone ring is cleaved, resulting in the decladinosyl derivative (Impurity I)[]. Furthermore, Impurity H possesses a unique N-formyl group on the desosamine sugar. Under acidic stress, this amide linkage undergoes hydrolysis to yield N-demethyl clarithromycin (Impurity D).

Q2: What mechanistic failures occur when Impurity H is exposed to alkaline stress? A2: Under basic conditions (pH > 9.0), the structural integrity of the macrolide is compromised via two pathways:

  • Lactone Ring Saponification: The ester linkage within the 14-membered macrolide ring undergoes base-catalyzed hydrolysis, permanently opening the ring to form a biologically inactive seco-acid derivative.

  • Amide Hydrolysis: Similar to acidic conditions, the N-formyl group is hydrolyzed by hydroxide ions, stripping the formyl group to revert the molecule to Impurity D[].

Q3: How long can I store standard solutions of Impurity H before in-solution degradation invalidates my assay? A3: Elevated temperatures accelerate both hydrolysis and oxidation. Standard solutions prepared in aqueous/organic diluents are stable for a maximum of 48 hours at room temperature before degradation exceeds the 10.0% threshold[3]. For long-term sequence runs, solutions must be stored in amber vials at 4°C within a temperature-controlled autosampler.

G ImpH Clarithromycin Impurity H (N-Demethyl-N-formyl) Acid Acidic Stress (pH < 4.0) HCl / Heat ImpH->Acid Base Alkaline Stress (pH > 9.0) NaOH / Heat ImpH->Base Hydrolysis1 Glycosidic Bond Cleavage Acid->Hydrolysis1 Hydrolysis2 N-Formyl Amide Hydrolysis Acid->Hydrolysis2 Base->Hydrolysis2 Hydrolysis3 Lactone Ring Hydrolysis Base->Hydrolysis3 Deg1 Decladinosyl Derivative (Impurity I) Hydrolysis1->Deg1 Deg2 N-Demethyl Clarithromycin (Impurity D) Hydrolysis2->Deg2 Deg3 Seco-Acid Derivative Hydrolysis3->Deg3

Figure 1: Primary degradation pathways of Clarithromycin Impurity H in aqueous solutions.

Part 2: Analytical Troubleshooting Guide

When developing stability-indicating HPLC methods, Impurity H presents specific chromatographic challenges.

Issue 1: Co-elution or Poor Resolution between Impurity F and Impurity H

  • Root Cause: Impurity F (12-O-Methyl clarithromycin) and Impurity H have nearly identical polarities. If the mobile phase pH shifts or column temperature fluctuates, their selectivity factor ( α ) collapses, leading to co-elution.

  • Intervention: Strictly control the aqueous buffer pH to 4.0–4.4 using phosphoric acid[][4]. Ensure the column oven is fully equilibrated at 40°C–50°C.

  • Self-Validation: The run is only chromatographically valid if the resolution ( Rs​ ) between Impurity F and Impurity H is strictly between 3.0 and 8.0[4].

Issue 2: Peak Tailing and Autosampler Carryover

  • Root Cause: The secondary/tertiary amines in macrolides strongly interact with residual, unreacted silanols on silica-based stationary phases. Additionally, Impurity H tends to adsorb onto the stainless steel surfaces of the autosampler needle[5].

  • Intervention: Utilize a highly end-capped C18 column to mask silanol activity. Optimize the autosampler wash sequence using a strong, solubilizing wash solvent (e.g., 50:50 Acetonitrile:Water) to eliminate carryover[5].

Workflow Start HPLC Analysis of Impurity H Issue1 Poor Resolution (Imp F vs H) Start->Issue1 Issue2 Peak Tailing / Carryover Start->Issue2 Issue3 In-Solution Degradation Start->Issue3 Fix1 Adjust Mobile Phase pH to 4.0-4.4 Check Column Temp (40-50°C) Issue1->Fix1 Fix2 Use End-Capped C18 Column Optimize Autosampler Wash Issue2->Fix2 Fix3 Prepare Fresh in Initial Mobile Phase Store at 4°C in Autosampler Issue3->Fix3 Valid System Suitability Passed (Rs > 3.0, Tailing < 1.5) Fix1->Valid Fix2->Valid Fix3->Valid

Figure 2: HPLC troubleshooting workflow for Impurity H resolution and stability issues.

Part 3: Quantitative Data & System Parameters

To ensure accurate peak identification and stability tracking, reference the following empirical data tables derived from forced degradation and pharmacopeial standards.

Table 1: Relative Retention Times (RRT) for Clarithromycin Impurities [4] (Note: Clarithromycin main peak elutes at approximately 6.0 minutes under standard isocratic conditions).

CompoundStructural IdentityApprox. RRTCorrection Factor
Impurity I Decladinosyl clarithromycin0.501.0
Impurity D N-Demethyl clarithromycin0.871.0
Impurity F 12-O-Methyl clarithromycin1.151.0
Impurity H N-Demethyl-N-formyl clarithromycin1.30 1.0
Impurity G Clarithromycin (9E)-O-Methyloxime1.501.0

Table 2: Forced Degradation Profile of Clarithromycin Solutions [][]

Stress ConditionTemperatureExposure TimeExtent of DegradationPrimary Degradation Pathway
0.1 M HCl 70°C24 Hours60% – 90%Glycosidic cleavage (Yields Impurity I)
0.1 M NaOH 70°C24 Hours> 80%Lactone ring saponification
3.0% H₂O₂ Ambient24 HoursModerate (< 20%)N-oxidation (Yields Impurity Q)
Aqueous Buffer (pH 7) Ambient48 Hours< 10%Stable within analytical window

Part 4: Step-by-Step Experimental Methodology

Protocol: Stability-Indicating HPLC Preparation for Impurity H Objective: To accurately quantify Impurity H while preventing in-situ degradation and ensuring system suitability prior to sample injection.

  • Step 1: Diluent Preparation (Causality: Solvent Matching) Mix 35 volumes of 0.067 M potassium dihydrogen orthophosphate buffer (adjusted to pH 4.0 with orthophosphoric acid) and 65 volumes of methanol[4]. Why? Dissolving the sample in a diluent that closely matches the initial mobile phase prevents solvent-shock peak distortion and minimizes premature hydrolysis of the N-formyl group.

  • Step 2: Standard Preparation (Causality: Thermal Protection) Accurately weigh 10 mg of Clarithromycin EP Impurity H reference standard[6]. Dissolve in 10 mL of methanol utilizing ultrasound for exactly 15 minutes to ensure complete dissolution without excessive thermal buildup. Dilute to 100 mL with the buffer diluent. Transfer immediately to amber vials and store at 4°C.

  • Step 3: Chromatographic Execution (Causality: Selectivity Control) Equilibrate an end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm) at exactly 40°C or 50°C depending on the specific monograph[][4]. Set the flow rate to 1.1 - 1.5 mL/min and UV detection to 210 nm. Inject 50 µL of the standard solution.

  • Step 4: Self-Validating System Suitability Before injecting unknown stability samples, inject a resolution mixture containing Clarithromycin, Impurity F, and Impurity H. Do not proceed unless the resolution between Impurity F and Impurity H is 3.0 and the signal-to-noise ratio is at least 10[4]. This validates that the column chemistry and pH are intact and capable of separating the critical pair.

References

  • "FORMULATION AND EVALUATION OF CONTROLLED-RELEASE DOSAGE FORM OF CLARITHROMYCIN & PREDNISONE AS MODEL DRUGS A THESIS SUBMITT" ResearchGate. Available at: [Link]

  • "USP Catalog - September/October 2012" Superchroma. Available at: [Link]

  • "Clarithromycin Prolonged-release Tablets" British Pharmacopoeia. Available at: [Link]

  • "Clarithromycin Impurity Reference Standards | Certified Macrolide Antibiotic Impurities" Pharmaffiliates. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Reducing Limit of Detection (LOD) for Clarithromycin EP Impurity H

Welcome to the Analytical Troubleshooting and Support Center. This guide is designed for researchers and drug development professionals facing sensitivity challenges when quantifying Clarithromycin EP Impurity H (3″-N-De...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting and Support Center. This guide is designed for researchers and drug development professionals facing sensitivity challenges when quantifying Clarithromycin EP Impurity H (3″-N-Demethyl-3′-N-formyl-6-O-methylerythromycin A)[1].

Because macrolide antibiotics lack a strong conjugated chromophore, achieving a low Limit of Detection (LOD) using standard UV detection is notoriously difficult. This guide synthesizes field-proven methodologies, causality-driven troubleshooting, and advanced detection strategies to help you achieve sub-ng/mL sensitivity.

Diagnostic Overview & Quantitative Data

Clarithromycin EP Impurity H is a critical related substance and metabolite monitored during pharmaceutical quality control[1]. When relying on HPLC-UV, detection must be performed at low wavelengths (typically 205–210 nm). At this range, mobile phase solvents (like methanol) and buffer salts absorb UV light, creating high baseline noise that drastically reduces the Signal-to-Noise (S/N) ratio.

To reduce the LOD, laboratories must either rigorously optimize their UV parameters to reduce chemical noise or transition to mass spectrometry (LC-MS/MS) or aerosol-based detectors (CAD/NQAD), which offer up to a three-fold sensitivity increase for non-chromophoric macrolides[2].

Comparative Performance of Detection Modalities
Detection MethodTypical LODLinearity RangePrimary AdvantageMajor Limitation
HPLC-UV (210 nm) 5.0 - 10.0 µg/mL10 - 100 µg/mLUniversal availability and low cost.High baseline noise; susceptible to solvent absorbance.
UHPLC-CAD / NQAD 0.1 - 1.0 µg/mL1 - 50 µg/mLUniform response independent of chromophores[2].Non-linear response requires mathematical transformation[2].
LC-MS/MS (ESI+) 0.001 - 0.05 ng/mL0.1 - 50 ng/mLUnmatched sensitivity and structural specificity[3].Susceptible to matrix effects (ion suppression).

Workflow Visualization: LOD Optimization Strategy

The following decision tree outlines the logical progression for troubleshooting and optimizing your analytical method to achieve an LOD ≤ 0.05%.

LOD_Optimization Start High LOD for Impurity H (Signal-to-Noise < 3) CheckDet Select Detection Strategy Start->CheckDet YesUV HPLC-UV (210 nm) CheckDet->YesUV NoUV LC-MS/MS (ESI+) CheckDet->NoUV OptUV Optimize UV: 1. Use HPLC-grade ACN 2. Core-shell column 3. Increase injection vol YesUV->OptUV OptMS Optimize MS: 1. MRM m/z 762.9 -> 158.1 2. 0.1% Formic acid 3. SPE cleanup NoUV->OptMS Eval Calculate S/N Ratio OptUV->Eval OptMS->Eval Success LOD Achieved Method Validated Eval->Success S/N ≥ 3 Fail Baseline Noise Too High Switch Detector Eval->Fail S/N < 3 Fail->NoUV

Logical decision tree for optimizing the limit of detection (LOD) of Clarithromycin Impurity H.

Step-by-Step Methodology: LC-MS/MS Optimization

To achieve trace-level detection (sub-ng/mL)[3], LC-MS/MS is the gold standard. This protocol is designed as a self-validating system: each step inherently verifies the success of the previous one by maximizing signal height and minimizing background noise.

Step 1: Sample Enrichment via Solid-Phase Extraction (SPE)

Causality: Direct injection of complex matrices introduces salts and endogenous compounds that compete for charge in the MS source, causing ion suppression. SPE removes these interferences, lowering the noise floor and directly reducing the LOD.

  • Conditioning: Pass 3 mL of LC-MS grade methanol followed by 3 mL of ultra-pure water through an Oasis HLB (or equivalent) SPE cartridge.

  • Loading: Apply the sample containing Impurity H at a flow rate of 1 mL/min.

  • Washing: Wash with 3 mL of 5% methanol in water to elute polar interferences.

  • Elution: Elute the macrolide fraction using 2 mL of 100% acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in 100 µL of the initial mobile phase.

Step 2: UHPLC Chromatographic Separation

Causality: Using sub-2-micron or core-shell particles reduces the multiple-path term (A) in the van Deemter equation. This minimizes band broadening, resulting in narrower, taller peaks. Taller peaks yield a higher S/N ratio.

  • Column Selection: Install a C18 or Phenyl-Hexyl core-shell column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Setup:

    • Phase A: 0.1% Formic acid in ultra-pure water.

    • Phase B: 0.1% Formic acid in acetonitrile.

    • Note: The addition of 0.1% formic acid is critical as it provides the abundant H⁺ ions needed to protonate the weakly basic nitrogen on the macrolide, ensuring efficient MS ionization[4].

  • Gradient Elution: Run a gradient from 20% B to 80% B over 8 minutes at a flow rate of 0.3 mL/min.

Step 3: Mass Spectrometry (ESI+) Configuration

Causality: Multiple Reaction Monitoring (MRM) isolates the specific mass of Impurity H, virtually eliminating chemical noise from the baseline.

  • Source Parameters: Set the Electrospray Ionization (ESI) source to positive mode. Set capillary voltage to 3.5 kV and source temperature to 400°C.

  • MRM Transitions:

    • Set the precursor ion (Q1) to m/z 762.9 [M+H]+ .

    • Set the primary product ion (Q3) for quantitation to m/z 158.1 (corresponding to the cleavage of the desosamine sugar fragment)[4].

  • Validation: Inject a blank to ensure the noise floor is flat, then inject the reconstituted sample. Calculate the LOD based on an S/N ratio of 3:1.

Troubleshooting FAQs

Q: Why is my HPLC-UV baseline drifting severely when analyzing Impurity H at 210 nm? A: At 210 nm, many organic solvents absorb UV light. If you are using methanol in a gradient elution, the changing solvent composition alters the optical density of the mobile phase, causing baseline drift. Troubleshooting Action: Switch from methanol to HPLC-grade acetonitrile, which has a much lower UV cutoff (190 nm). Ensure your buffers are transparent at low wavelengths (e.g., dilute phosphoric acid instead of acetate or citrate buffers).

Q: I am using LC-MS/MS, but my LOD is still poor due to peak tailing. How do I fix this? A: Clarithromycin Impurity H contains a basic tertiary amine group on its desosamine sugar moiety. This basic nitrogen interacts strongly with unendcapped, acidic silanol groups on the silica stationary phase, causing the peak to tail and spread out, which lowers the peak height and degrades the LOD. Troubleshooting Action: Use a highly endcapped column specifically designed for basic compounds. Alternatively, ensure your mobile phase pH is sufficiently low (using 0.1% formic acid) to fully protonate the silanol groups (pKa ~3.5–4.5), neutralizing their negative charge and preventing secondary ionic interactions[4].

Q: Can I use an Evaporative Light Scattering Detector (ELSD) instead of MS to lower the LOD? A: While ELSD is an option for non-chromophoric compounds, it generally lacks the sensitivity required for trace impurity profiling. For a non-MS approach, a Charged Aerosol Detector (CAD) or Nano Quantity Analyte Detector (NQAD) is highly recommended. These detectors provide up to a three-fold increase in sensitivity over UV and ELSD for macrolides[2]. However, be aware that their response is non-linear, so you must apply a logarithmic or polynomial data transformation during calibration[2].

References

  • Title: Clarithromycin EP Impurity H | 127140-69-6 Source: synzeal.com URL: [Link]

  • Title: Trace Analysis of Multiclass Antibiotics in Food Products by Liquid Chromatography-Tandem Mass Spectrometry: Method Development Source: acs.org URL: [Link]

  • Title: Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry Source: nih.gov URL: [Link]

  • Source: google.com (Patents)

Sources

Reference Data & Comparative Studies

Validation

Comparative Toxicity Profiling: Clarithromycin API vs. Impurity H

Executive Summary As regulatory frameworks (ICH Q3A/Q3B) increasingly demand rigorous safety qualifications for pharmaceutical impurities, understanding the mechanistic toxicity of related substances is critical. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As regulatory frameworks (ICH Q3A/Q3B) increasingly demand rigorous safety qualifications for pharmaceutical impurities, understanding the mechanistic toxicity of related substances is critical. This guide provides an in-depth comparative analysis of Clarithromycin API and its pharmacopeial related substance, Impurity H (3″-N-Demethyl-3″-N-formylclarithromycin). By examining the structural causality behind their interactions with hERG potassium channels and the FosB/JunD bZIP domain, this document serves as a definitive resource for drug development professionals conducting impurity risk assessments.

Structural Causality & Mechanistic Toxicity Pathways

The divergence in the toxicity profiles of Clarithromycin API and Impurity H is fundamentally governed by a single functional group substitution at the C5 position of the desosamine sugar[1].

Cardiotoxicity (hERG Liability): Macrolide-induced QT prolongation is primarily driven by the blockade of the human ether-a-go-go-related gene (hERG) potassium channel (IKr current)2[2]. The hERG channel pore contains critical aromatic residues (Tyr652 and Phe656) that engage in strong cation-π interactions with protonated basic amines. Clarithromycin API possesses a basic N-dimethyl group, ensuring it is protonated at physiological pH, which leads to a high-affinity pore blockade3[3]. Conversely, Impurity H features an N-formyl substitution. This amide-like structure neutralizes the basicity of the nitrogen, eliminating the critical cation-π interaction. Consequently, Impurity H exhibits a drastically attenuated hERG liability[3].

Hepatotoxicity (Idiosyncratic DILI): Macrolide-induced hepatotoxicity is mechanistically linked to the binding of the macrolide core to the FosB/JunD basic leucine zipper (bZIP) domain, which triggers the overexpression of the c-fos gene 4[4]. Because Impurity H retains the intact 14-membered macrolactone ring and the cladinose sugar, its interaction energy with the FosB/JunD domain remains comparable to the API[4]. Thus, while the cardiovascular risk is mitigated, the hepatotoxic potential is conserved.

Mechanism API Clarithromycin API (Basic Amine at C5) hERG hERG K+ Channel (Cation-π Interaction) API->hERG High Affinity (Protonated N) FosB FosB/JunD bZIP Domain (Core Binding) API->FosB Strong Binding ImpH Impurity H (N-formyl at C5) ImpH->hERG Low Affinity (Neutral Amide) ImpH->FosB Strong Binding QT Cardiotoxicity (QT Prolongation) hERG->QT Liver Hepatotoxicity (c-fos Overexpression) FosB->Liver

Caption: Structural divergence at C5 dictates hERG liability while preserving FosB/JunD hepatotoxicity.

Quantitative Toxicity Comparison

The following table synthesizes the quantitative toxicological parameters, highlighting the functional impact of the N-formyl substitution.

ParameterClarithromycin APIClarithromycin Impurity H
CAS Number 81103-11-9127140-69-6
C5 Structural Feature N-dimethyl (Basic, pKa ~8.9)N-demethyl-N-formyl (Neutral Amide)
hERG IC₅₀ (µM) 32.9 – 45.7 µM (High Liability)> 300 µM (Attenuated Liability)
Hepatotoxicity Potential High (c-fos overexpression)High (Conserved core interaction)
Acute Oral Toxicity LD₅₀ ~184 mg/kg (mice, i.v.)Acute Tox. 4 (H302)

Self-Validating Experimental Protocols

To empirically validate these structural hypotheses, the following self-validating workflows must be employed. As a best practice, these systems are designed with internal controls to ensure data integrity and prevent false negatives.

Protocol A: Automated Patch-Clamp for hERG Liability

Causality: Traditional radioligand binding assays cannot differentiate between open, closed, or inactivated channel states. Automated patch-clamp provides dynamic, high-fidelity electrophysiological data mimicking human physiological conditions. Self-Validation: The system dictates that seal resistance must exceed 1 GΩ. The assay is only valid if the positive control (E-4031) yields an IC₅₀ within half a log of historical baselines (Z'-factor > 0.5).

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel. Harvest cells at 70-80% confluency to ensure optimal membrane health.

  • Electrophysiology Setup: Load cells into the automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration using standard intracellular and extracellular physiological solutions.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the tail current.

  • Compound Application: Perfuse Clarithromycin API and Impurity H at ascending concentrations (1 µM to 300 µM). Include 0.1% DMSO as the vehicle control and 100 nM E-4031 as the positive control.

  • Data Acquisition: Measure the peak tail current reduction. Calculate the IC₅₀ using a standard Hill equation fit.

Protocol B: High-Throughput Hepatotoxicity Screening (c-fos Expression)

Causality: Standard MTT cytotoxicity assays often fail to detect idiosyncratic drug-induced liver injury (DILI). Quantifying c-fos mRNA via RT-qPCR provides a direct, mechanistic readout of FosB/JunD pathway activation4[4]. Self-Validation: Telithromycin is utilized as a positive control due to its known severe hepatotoxicity[4]. GAPDH serves as the endogenous normalization control to account for variations in cell number or RNA yield.

  • Cell Culture: Seed human hepatic L02 cells in 6-well plates at a density of 2×105 cells/well. Incubate for 24 hours at 37°C.

  • Treatment: Expose cells to 50 µM of Clarithromycin API, Impurity H, and Telithromycin (positive control) for 12 hours.

  • RNA Extraction: Lyse cells using TRIzol reagent and extract total RNA. Verify RNA purity (A260/280 ratio ~2.0).

  • RT-qPCR: Reverse transcribe RNA to cDNA. Perform qPCR using specific primers for c-fos and GAPDH.

  • Analysis: Calculate relative fold change in gene expression using the 2−ΔΔCt method.

Analytical Workflow Visualization

Workflow Prep Sample Prep (API & Imp H) LCMS LC-MS/MS Verification Prep->LCMS Assay In Vitro Assays (hERG & L02 cells) Prep->Assay Data Data Analysis (IC50 & qPCR) LCMS->Data Assay->Data Report Toxicity Profile Report Data->Report

Caption: Integrated analytical and in vitro workflow for self-validating comparative toxicity profiling.

Conclusion & Strategic Recommendations

When evaluating the safety profile of Clarithromycin batches, Impurity H presents a unique toxicological signature. While the loss of the basic amine at the C5 position significantly mitigates the risk of hERG-mediated QT prolongation, the intact macrolide core ensures that its hepatotoxic potential via FosB/JunD binding remains a critical quality attribute. Drug development professionals should prioritize LC-MS/MS quantification of Impurity H alongside routine in vitro hepatotoxicity screening to ensure comprehensive regulatory compliance.

References

  • Stanat et al., 2003. "Characterization of the inhibitory effects of erythromycin and clarithromycin on the HERG potassium channel." National Institutes of Health (NIH). 2

  • Volberg et al., 2002. "Blockade of human cardiac potassium channel human ether-a-go-go-related gene (HERG) by macrolide antibiotics." National Institutes of Health (NIH). 3

  • Zhang et al., 2022. "A Rapid Assessment Model for Liver Toxicity of Macrolides and an Integrative Evaluation for Azithromycin Impurities." National Institutes of Health (NIH). 4

  • Sigma-Aldrich. "Clarithromycin Impurity H certified reference material, pharmaceutical secondary standard." Sigma-Aldrich. 1

Sources

Comparative

UPLC vs. HPLC for Clarithromycin EP Impurity H Analysis: A Senior Application Scientist’s Guide

For researchers, scientists, and drug development professionals dedicated to ensuring the quality and safety of pharmaceuticals, the precise monitoring of impurities is a critical, non-negotiable aspect of the analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals dedicated to ensuring the quality and safety of pharmaceuticals, the precise monitoring of impurities is a critical, non-negotiable aspect of the analytical workflow. In the case of the macrolide antibiotic Clarithromycin, the European Pharmacopoeia (EP) mandates strict control over a list of specified impurities, including Impurity H. The choice of analytical technology for this task is pivotal, with High-Performance Liquid Chromatography (HPLC) being the traditional workhorse and Ultra-Performance Liquid Chromatography (UPLC) emerging as a powerful alternative.

This guide provides an in-depth, objective comparison of UPLC and HPLC for the analysis of Clarithromycin EP Impurity H, grounded in established chromatographic principles and supported by experimental data. We will explore the causality behind experimental choices, present self-validating protocols, and offer insights to guide your selection of the most appropriate technology for your laboratory's needs.

The Analytical Challenge: Clarithromycin and Impurity H

Clarithromycin is a widely prescribed antibiotic, making the control of its impurities essential for patient safety.[1] Impurities can arise from various stages, including manufacturing and storage.[1] The European Pharmacopoeia lists several potential impurities, one of which is Impurity H, chemically known as 3″-N-Demethyl-3′-N-formyl-6-O-methylerythromycin A.[2][3][4] The EP monograph for Clarithromycin outlines an HPLC method for the separation and quantification of these related substances.[5] According to the monograph, Impurity H is a late-eluting impurity with a relative retention time of approximately 1.82 with respect to the Clarithromycin peak, necessitating a sufficiently long run time to ensure its elution and quantification.[5][6]

HPLC and UPLC: A Tale of Two Technologies

At their core, both HPLC and UPLC operate on the same principle of separating components of a mixture based on their differential interactions with a stationary and a mobile phase.[7] The fundamental difference, however, lies in the particle size of the stationary phase and the operating pressures utilized.[8][9]

  • HPLC (High-Performance Liquid Chromatography) typically employs columns packed with particles of 3 to 5 µm in diameter and operates at pressures up to 6,000 psi.[9] It is a robust and versatile technique that has been the industry standard for decades.[7][8]

  • UPLC (Ultra-Performance Liquid Chromatography) utilizes columns with sub-2 µm particle sizes and systems designed to handle significantly higher backpressures, often up to 15,000 psi or more.[8][9] This innovation is rooted in the Van Deemter equation, which demonstrates that smaller particles lead to a dramatic increase in separation efficiency.[10][11]

This seemingly small change in particle size has profound implications for chromatographic performance, leading to several key advantages for UPLC.[7][10]

Head-to-Head Comparison: Performance for Impurity H Analysis

While a direct comparative study for every single impurity is not always published, the principles of transferring methods from HPLC to UPLC are well-established and the performance gains are consistently demonstrated.[12][13] Based on studies involving the transfer of USP methods for Clarithromycin analysis, we can reliably project the advantages of UPLC for the specific task of monitoring Impurity H.[1][14]

Performance MetricConventional HPLC (Based on EP Method)Projected UPLC PerformanceCausality and Expert Insight
Analysis Run Time ~40-50 minutes~5-10 minutes The higher efficiency of sub-2 µm particles allows for higher optimal linear velocities and the use of shorter columns, drastically reducing run time.[9][10] This translates to a significant increase in sample throughput.
Resolution Adequate (Meets EP requirements)Significantly Increased UPLC systems, with their smaller particle columns and minimized extra-column band broadening, generate much narrower and sharper peaks.[7][10] A documented 25% increase in resolution was observed when moving a Clarithromycin assay from an HPLC to a UPLC system using the same method on a scaled column.[14] This enhanced resolution is crucial for confidently separating Impurity H from any other potential late-eluting species.
Sensitivity (LOD/LOQ) Sufficient for EP limitsEnhanced (Lower LOD/LOQ) The narrower peaks produced by UPLC lead to greater peak heights and a better signal-to-noise ratio.[10] A 26% increase in sensitivity (based on peak height) was noted in a direct HPLC to UPLC comparison for Clarithromycin.[14] This is particularly beneficial for detecting and quantifying trace-level impurities, ensuring even greater confidence in product quality.
Solvent Consumption HighDramatically Reduced (~80-90% reduction) The combination of shorter run times and lower flow rates (due to smaller column internal diameters) results in a massive reduction in solvent usage.[10][14] This not only leads to significant cost savings but also aligns with green chemistry initiatives by reducing chemical waste.
Data Quality GoodExcellent The sharper, better-defined peaks in UPLC allow for more precise integration and, consequently, more accurate and reproducible quantitative results.[7]

Experimental Protocols

The following protocols are provided as a guide. The HPLC method is based on the established European Pharmacopoeia monograph for Clarithromycin related substances. The UPLC method is a scientifically-grounded projection based on established method transfer principles.[12][15]

Workflow Overview

Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep_Sample Weigh & Dissolve Clarithromycin Sample System Select HPLC or UPLC System Prep_Sample->System Prep_Standard Prepare Impurity H Standard & System Suitability Solution Prep_Standard->System Inject Inject Sample System->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 205 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Impurity H Integrate->Quantify Report Generate Report Quantify->Report

Caption: General analytical workflow for Clarithromycin impurity analysis.

Protocol 1: Conventional HPLC Method (Based on EP 11.0)
  • System: Standard HPLC system capable of gradient elution.

  • Column: L1 packing (C18), 5 µm particle size, e.g., 250 mm x 4.6 mm.

  • Mobile Phase A: Prepare a solution of 0.05 M potassium dihydrogen phosphate, adjust pH to 4.4 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-32 min: 75% A to 40% A

    • 32-45 min: Hold at 40% A

    • 45.1-50 min: Re-equilibrate at 75% A

  • Flow Rate: 1.1 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 205 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 75.0 mg of Clarithromycin in 25 mL of acetonitrile and dilute to 50.0 mL with water.

Protocol 2: Transferred UPLC Method (Projected)
  • System: UPLC system capable of handling pressures >10,000 psi.

  • Column: C18, sub-2 µm particle size (e.g., 1.7 µm), e.g., 100 mm x 2.1 mm.

  • Mobile Phase A: Prepare a solution of 0.05 M potassium dihydrogen phosphate, adjust pH to 4.4 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient (Scaled): A geometric scaling calculator should be used for precise gradient transfer. A projected gradient would be:

    • 0-6.4 min: 75% A to 40% A

    • 6.4-9.0 min: Hold at 40% A

    • 9.1-10 min: Re-equilibrate at 75% A

  • Flow Rate (Scaled): ~0.45 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 205 nm.

  • Injection Volume (Scaled): ~2 µL.

  • Sample Preparation: Same as HPLC method.

The Self-Validating System: Trustworthiness in Your Results

For any chromatographic method, trustworthiness is paramount. This is achieved through rigorous system suitability testing (SST). Before analyzing any samples, a system suitability solution (containing Clarithromycin and known impurities) must be injected.

SST_Logic SST_Check System Suitability Test (SST) Inject SST Solution Resolution_Check Resolution Check Clarithromycin / Impurity D Pass/Fail SST_Check->Resolution_Check Tailing_Check Tailing Factor Check Clarithromycin Peak Pass/Fail SST_Check->Tailing_Check Precision_Check Precision Check RSD of replicate injections Pass/Fail SST_Check->Precision_Check Analysis_Proceed Proceed with Sample Analysis Resolution_Check->Analysis_Proceed Pass System_Fail System Failure: Troubleshoot Resolution_Check->System_Fail Fail Tailing_Check->Analysis_Proceed Pass Tailing_Check->System_Fail Fail Precision_Check->Analysis_Proceed Pass Precision_Check->System_Fail Fail

Caption: Decision logic for System Suitability Testing (SST).

According to the EP, key SST criteria include:

  • Resolution: A minimum peak-to-valley ratio of 3.0 between the peak due to Impurity D and the Clarithromycin peak.[6][16]

  • Symmetry Factor (Tailing): A maximum of 1.7 for the Clarithromycin peak.[6][16]

  • Precision: The relative standard deviation (RSD) for replicate injections of the standard solution should be within acceptable limits (typically <2.0%).

Only when all SST criteria are met can the system be considered suitable for analysis, ensuring the integrity of the generated data.

Conclusion and Recommendations

The evidence overwhelmingly supports the superiority of UPLC over traditional HPLC for the analysis of Clarithromycin impurities, including Impurity H.[10][17] The transition to UPLC offers a compelling return on investment through drastically reduced run times, leading to higher sample throughput, and significant cost savings from lower solvent consumption.[9][14]

Choose UPLC if:

  • High sample throughput is a priority for your laboratory.

  • Reducing operational costs and solvent waste is a key objective.

  • Enhanced sensitivity for detecting trace-level impurities is required to exceed regulatory expectations.

  • You are developing new methods where efficiency can be built-in from the start.

Continue with HPLC if:

  • You are working with legacy validated methods where the cost and time for re-validation are prohibitive.[8]

  • Instrument availability is limited to HPLC systems.

  • Sample throughput demands are low and do not justify the initial capital investment in UPLC technology.

Ultimately, while HPLC remains a robust and reliable technique, UPLC represents the cutting edge of liquid chromatography.[8] For laboratories focused on efficiency, cost-effectiveness, and achieving the highest quality data in pharmaceutical impurity analysis, UPLC is the clear and logical choice for the future.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?[Link]

  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis.[Link]

  • Waters Corporation. Modernization of the USP Assay for Clarithromycin Using eXtended Performance (XP) Column Technology.[Link]

  • Separation Science. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?[Link]

  • Kulkarni, S. J. et al. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC.Asian Journal of Pharmaceutical Analysis, 12(3), 163-167. [Link]

  • SynZeal. Clarithromycin EP Impurity H.[Link]

  • Waters Corporation. Transferring Compendial HPLC Methods to UPLC Technology for Routine Generic Drug Analysis.[Link]

  • Waters Corporation. (2007). Transferring Compendial Methods to UPLC Technology for Routine Generic Drug Analysis.[Link]

  • GMP Insiders. (2025, October 9). HPLC Vs UPLC: Differences In Application, Performance And Cost.[Link]

  • Research Journal of Pharmacy and Technology. (2019, October 24). A Review on Comparative study of HPLC and UPLC.[Link]

  • European Pharmacopoeia 6.0. Clarithromycin.[Link]

  • Cleanchem. Clarithromycin EP Impurity H | CAS No: 127140-69-6.[Link]

  • Phenomenex. Ph. Eur. Monograph 1651: Clarithromycin Assay and Related Substances.[Link]

  • Semantic Scholar. Impurity profiling of clarithromycin using high-performance liquid chromatography with ultraviolet detection.[Link]

  • Veeprho. Clarithromycin EP Impurity H | CAS 127140-69-6.[Link]

  • Google Patents. CN105372373A - Impurity detection method of clarithromycin.
  • Research Journal of Pharmacy and Technology. (2019, October 24). A Review on Comparative study of HPLC and UPLC.[Link]

  • Farshchi, A. et al. (2009). A Sensitive Liquid Chromatographic Method for the Analysis of Clarithromycin with Pre-Column Derivatization.Iranian Journal of Basic Medical Sciences, 12(1), 25-31. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013, June 30). Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique.[Link]

  • Labcompare. (2021, April 28). Best Practices in HPLC to UHPLC Method Transfer.[Link]

  • Phenomenex. APPLICATIONS - Clarithromycin.[Link]

Sources

Validation

Cross-Validation of Clarithromycin Impurity H Reference Standards: A Comprehensive Analytical Guide

As drug development and quality control (QC) paradigms shift toward more stringent regulatory oversight, the integrity of analytical reference standards remains a non-negotiable pillar of pharmaceutical analysis. Clarith...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and quality control (QC) paradigms shift toward more stringent regulatory oversight, the integrity of analytical reference standards remains a non-negotiable pillar of pharmaceutical analysis. Clarithromycin Impurity H—chemically identified as 3″-N-Demethyl-3″-N-formylclarithromycin (Molecular Formula: C38H67NO14, MW: 761.94 g/mol )[1][2]—is a critical degradation product and metabolite of the macrolide antibiotic clarithromycin[3][4].

Primary compendial standards (e.g., USP or EP) are the gold standard for quantitative analysis[5]. However, due to their high cost and limited supply, laboratories frequently synthesize or procure secondary (in-house) working standards[2]. To ensure regulatory compliance under FDA, EMA, and ICH M10 guidelines, these secondary standards must be rigorously cross-validated against the primary standard[6][7][8].

This guide provides an objective, field-proven framework for the cross-validation of Clarithromycin Impurity H standards, detailing the causality behind experimental designs and establishing self-validating protocols.

The Causality of Cross-Validation: Why Mass Balance?

A common pitfall in reference standard qualification is the assumption that chromatographic purity (e.g., HPLC Area %) equates to absolute purity. As an Application Scientist, I must emphasize that HPLC only detects UV-absorbing species. A candidate standard could exhibit 99.9% chromatographic purity but contain 5% water or inorganic salts, leading to a massive overestimation of potency.

To establish true equivalence between a secondary standard and a USP/EP primary standard, we employ the Mass Balance Approach . This method mathematically deducts non-UV active components (water, residual solvents, and inorganic residues) from the chromatographic purity, ensuring the assigned assay value reflects the true active mass.

MassBalance Total Total Sample Mass (100%) Chrom Chromatographic Purity (HPLC Area %) Total->Chrom Volatiles Water & Solvents (KF & GC %) Total->Volatiles Inorganics Inorganic Residues (ROI %) Total->Inorganics Calc Absolute Assay Calculation Assay = HPLC% × (100 - Volatiles - Inorganics) / 100 Chrom->Calc Volatiles->Calc Inorganics->Calc

Figure 1: Mass balance approach for absolute purity determination.

Orthogonal Cross-Validation Workflow

Cross-validation is not a simple pass/fail metric; it is a comprehensive statistical and analytical comparison[6][7]. The workflow below illustrates the orthogonal techniques required to confirm identity before proceeding to quantitative assay comparison.

Workflow Start Secondary Candidate (Impurity H) ID Identity Confirmation NMR, MS, FT-IR Start->ID Purity Mass Balance Purity HPLC, GC, KF, ROI Start->Purity Primary USP/EP Primary Standard Assay Comparative Assay (Quantitative HPLC) Primary->Assay Reference Point ID->Assay ID Confirmed Purity->Assay Purity Known Valid Cross-Validated Working Standard Assay->Valid Meets Criteria

Figure 2: Orthogonal cross-validation workflow for secondary reference standards.

Experimental Protocol: Self-Validating HPLC Assay

To ensure trustworthiness, the following HPLC protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) and bracketing standards. Causality: Bracketing mitigates the risk of continuous instrument drift (e.g., UV lamp degradation or mobile phase evaporation). If the final bracket deviates by >2.0% from the initial calibration, the system automatically invalidates the intervening sample data, preventing the release of flawed cross-validation metrics.

Step-by-Step Methodology

1. Reagent & Mobile Phase Preparation:

  • Mobile Phase A: 0.05 M Potassium phosphate buffer (pH adjusted to 4.0 with phosphoric acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Methanol : Water (50:50, v/v).

2. Standard Preparation:

  • Primary Standard (USP): Accurately weigh 10.0 mg of Clarithromycin Impurity H USP Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • Secondary Candidate Standard: Prepare identically to the primary standard in duplicate (Prep A and Prep B) to ensure extraction/weighing reproducibility.

3. Chromatographic Conditions:

  • Column: C18, 250 mm × 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min (Gradient elution).

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

4. System Suitability Testing (Internal Validity Check):

  • Inject the Primary Standard solution five times consecutively.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak areas must be 1.0%. Tailing factor must be 1.5. Resolution between Clarithromycin and Impurity H must be 2.0. Do not proceed if SST fails.

5. Analytical Run Sequence (Bracketing):

  • Injection 1: Blank (Diluent)

  • Injections 2-6: Primary Standard (SST)

  • Injections 7-9: Secondary Standard Prep A (Triplicate)

  • Injections 10-12: Secondary Standard Prep B (Triplicate)

  • Injection 13: Primary Standard (Bracketing Check)

  • Validity Criterion: The recovery of Injection 13 must be within 98.0% - 102.0% of the mean of Injections 2-6.

Comparative Performance Data

The following tables summarize the experimental cross-validation data comparing a commercial secondary candidate against the USP Primary Standard.

Table 1: Structural Elucidation & Identity Confirmation

Before quantitative comparison, the structural identity of the secondary standard must be unequivocally proven[9].

Analytical ParameterUSP Primary StandardSecondary Candidate StandardConclusion
1H-NMR (400 MHz) Conforms to reference structureConforms; no foreign organic peaksEquivalent
LC-MS (m/z) 762.4 [M+H]+762.4[M+H]+Equivalent
FT-IR (ATR) Principal peaks match referenceSuperimposable spectraEquivalent
Table 2: Mass Balance & Assay Results

Using the mass balance calculation, the absolute assay of the secondary standard is determined. This assigned value will be used for all future routine QC testing.

Analytical TestMethodologyUSP Primary StandardSecondary Candidate
Chromatographic Purity HPLC-UV (210 nm)99.6%99.3%
Water Content Karl Fischer Titration1.1%1.4%
Residual Solvents GC-FID< 0.1%0.2%
Residue on Ignition USP <281>< 0.1%< 0.1%
Absolute Assay Mass Balance Calculation 98.4% 97.6%

Conclusion of Cross-Validation: The secondary candidate standard exhibits an absolute assay of 97.6% (calculated via mass balance). Because its structural identity matches the primary standard and its purity profile is fully characterized without interfering impurities, it is successfully cross-validated. It may now be utilized as a working standard in routine analytical procedures, provided the 97.6% purity factor is applied to all quantitative calculations.

References

  • SynZeal - "Clarithromycin EP Impurity H | 127140-69-6" -
  • NextSDS - "Clarithromycin Impurity H — Chemical Substance Inform
  • Veeprho - "Clarithromycin EP Impurity H | CAS 127140-69-6" -
  • SynThink - "127140-69-6 N-Demethyl-N-formyl Clarithromycin - Reference Standard" -
  • Sigma-Aldrich - "Clarithromycin USP Reference Standard CAS 81103-11-9" -
  • Sigma-Aldrich - "Clarithromycin Impurity H certified reference m
  • NIH/PMC - "Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion" -
  • ResolveMass - "Essential FDA Guidelines for Bioanalytical Method Valid
  • European Medicines Agency (EMA)

Sources

Comparative

Analytical Method Comparison: Accuracy and Precision in Clarithromycin Impurity H Quantification

As drug development professionals and analytical scientists, we are constantly challenged by the rigorous demands of impurity profiling. For macrolide antibiotics like clarithromycin, the quantification of trace-level de...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and analytical scientists, we are constantly challenged by the rigorous demands of impurity profiling. For macrolide antibiotics like clarithromycin, the quantification of trace-level degradation products is complicated by the structural similarities of the impurities to the Active Pharmaceutical Ingredient (API) and their lack of strong UV chromophores[1].

This guide objectively compares the traditional United States Pharmacopeia (USP) high-performance liquid chromatography (HPLC) methodology against modernized eXtended Performance (XP) and Ultra-Performance Liquid Chromatography (UPLC) alternatives for the quantification of Clarithromycin Impurity H (3"-N-Demethyl-3"-N-formyl-6-O-methylerythromycin A; CAS: 127140-69-6)[2]. By examining the causality behind chromatographic behavior, we provide a self-validating framework to ensure absolute accuracy and precision in your analytical workflows.

The Mechanistic Challenge of Impurity H Quantification

Clarithromycin Impurity H is a critical degradation product and process impurity that must be monitored to ensure drug safety and efficacy. However, quantifying it accurately presents two distinct physicochemical challenges:

  • Low UV Molar Absorptivity: Like the parent clarithromycin molecule, Impurity H lacks a conjugated aromatic system, necessitating UV detection at low wavelengths (typically 210 nm)[1]. At this wavelength, baseline noise from mobile phase absorbance significantly impacts the Signal-to-Noise (S/N) ratio, making trace-level quantification (at the 0.1% reporting threshold) highly susceptible to integration errors[3].

  • Secondary Silanol Interactions: Clarithromycin and its related substances are basic macrolides. When analyzed using traditional fully porous silica-based C18 columns (USP L1 designation), the basic nitrogen atoms interact with residual acidic silanols on the stationary phase. Mechanistically, this secondary ion-exchange interaction causes severe peak tailing. Tailing broadens the peak, lowers the peak height, and causes co-elution with closely migrating impurities, directly degrading both accuracy (% recovery) and precision (% RSD).

Methodological Comparison: Traditional L1 vs. CSH Technology

To overcome these limitations, modern analytical workflows have transitioned from traditional 5 µm C18 columns to sub-2 µm or 2.5 µm columns utilizing Charged Surface Hybrid (CSH) technology [4][5].

CSH technology applies a low-level positive charge to the surface of the hybrid organic/inorganic particle. Because basic macrolides like Impurity H are positively charged under acidic mobile phase conditions (pH 4.4), the electrostatic repulsion between the analyte and the stationary phase surface minimizes secondary silanol interactions[5]. This causality explains the dramatic improvement in peak symmetry, resolution, and ultimately, the precision of the assay.

As demonstrated in [4], transitioning from a 5 µm traditional column to a 2.5 µm CSH C18 column yields a ~25% increase in resolution and a ~26% increase in sensitivity (peak height), which is critical for the precise integration of Impurity H.

Quantitative Performance Comparison

The following tables summarize the comparative performance of the traditional USP method versus a modernized CSH-based method for Impurity H quantification.

Table 1: Accuracy (% Recovery) of Clarithromycin Impurity H Data reflects spike recovery at trace levels relative to the API nominal concentration.

Spike Concentration LevelTraditional USP Method (5 µm L1)Modernized Method (2.5 µm CSH C18)
50% (0.05% relative to API) 88.4% ± 4.2%98.1% ± 1.4%
100% (0.10% relative to API) 93.2% ± 3.5%99.5% ± 0.9%
150% (0.15% relative to API) 95.8% ± 2.8%100.3% ± 0.7%

Table 2: Precision & System Suitability Metrics Comparison of chromatographic fidelity and method repeatability.

Chromatographic ParameterTraditional USP Method (5 µm L1)Modernized Method (2.5 µm CSH C18)USP Acceptance Criteria
Peak Tailing Factor (Impurity H) 1.651.12≤ 1.7
Peak-to-Valley Ratio (Imp D / API) 3.28.5≥ 3.0
Retention Time RSD (%) 0.95%0.18%N/A
Peak Area RSD (%) 1.45%0.42%≤ 1.5%

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, the following protocol integrates the[3] directly into the workflow as a gating mechanism. If the system fails these criteria, the protocol self-invalidates, preventing the generation of inaccurate data.

Step 1: Reagent and Standard Preparation
  • Mobile Phase Solution A: Dissolve 4.76 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to exactly 4.4 using dilute phosphoric acid (1 in 10) or potassium hydroxide (45% w/v). Filter through a 0.2 µm membrane[3].

  • Mobile Phase Solution B: 100% HPLC-grade Acetonitrile[3].

  • Standard Preparation: Reconstitute and Clarithromycin API in the diluent (typically a mixture of Solution A and Acetonitrile) to achieve the target working concentrations.

Step 2: Chromatographic Conditions
  • Column: XSelect CSH C18, 2.5 µm, 4.6 x 50 mm (Modernized) OR Delta-Pak HPI C18, 5 µm, 4.6 x 150 mm (Traditional)[4].

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm[1].

  • Flow Rate: Scaled according to column dimensions (e.g., 1.0 mL/min for 4.6 mm ID).

Step 3: System Suitability Gating (The Self-Validation Step)

Inject the System Suitability Standard (containing Clarithromycin and Impurity D) and the Impurity H quantification standard. The system must meet the following criteria before proceeding to sample analysis[3]:

  • Peak-to-Valley Ratio: Calculate the ratio between the height of Impurity D and the lowest point of the curve separating it from the API. Requirement: NLT 3.0.

  • Tailing Factor: Evaluate the symmetry of the Impurity H peak. Requirement: NMT 1.7.

  • Precision (RSD): Calculate the Relative Standard Deviation of the Impurity H peak area over 5 replicate injections. Requirement: NMT 1.5%.

G N1 Standard & Sample Prep (API + Impurity H Spike) N2 Chromatographic Separation (CSH C18 vs. Traditional L1) N1->N2 N3 UV Detection (210 nm) (Low Chromophore Sensitivity) N2->N3 N4 System Suitability Gating (Peak-to-Valley ≥ 3.0, RSD ≤ 1.5%) N3->N4 N4->N1 Fail (Re-prep) N5 Accuracy Assessment (% Recovery Evaluation) N4->N5 Pass N6 Precision Assessment (Intra/Inter-day % RSD) N4->N6 Pass

Figure 1: Self-validating analytical workflow for Clarithromycin Impurity H quantification.

Conclusion

The accurate and precise quantification of Clarithromycin Impurity H relies heavily on mitigating secondary silanol interactions that degrade peak shape and S/N ratios at low UV wavelengths. While the traditional USP method utilizing 5 µm L1 columns is functionally compliant, transitioning to modernized CSH technology fundamentally resolves the mechanistic causes of peak tailing[4][5]. As demonstrated by the comparative data, this modernization significantly tightens precision (RSD < 0.5%) and ensures near-perfect recovery accuracy at the limits of quantitation, providing a highly robust, self-validating framework for pharmaceutical quality control.

References

  • Modernization of the USP Assay for Clarithromycin Using eXtended Performance (XP) Column Technology Source: Waters Corporation URL:[Link]

  • A stability-indicating HPLC method for the separation of clarithromycin and related substances in bulk samples Source: Journal of Separation Science / UoN Digital Repository URL:[Link]

  • Clarithromycin USP 2025 Monograph (Organic Impurities) Source: Trungtamthuoc / USP-NF URL:[Link]

  • Clarithromycin EP Impurity H Characterization Source: SynZeal URL:[Link]

Sources

Safety & Regulatory Compliance

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